Product packaging for (2-Chloro-5-hydroxyphenyl)boronic acid(Cat. No.:CAS No. 913835-71-9)

(2-Chloro-5-hydroxyphenyl)boronic acid

Cat. No.: B566103
CAS No.: 913835-71-9
M. Wt: 172.371
InChI Key: SLAPQAZQRNMJLC-UHFFFAOYSA-N
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Description

(2-Chloro-5-hydroxyphenyl)boronic acid (CAS 913835-71-9) is a high-purity boronic acid compound with a molecular formula of C₆H₆BClO₃ and a molecular weight of 172.37 g/mol . This chemical is a vital building block in organic synthesis, specifically designed for research applications such as Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid group enables efficient carbon-carbon bond formation with aryl halides, facilitating the construction of complex biaryl structures essential in developing pharmaceutical candidates and agrochemicals . The simultaneous presence of boronic acid, hydroxyl, and chloro groups on the aromatic ring makes it a versatile and valuable intermediate for synthesizing diverse organic molecules and exploring new chemical spaces in medicinal chemistry. This product is provided with a purity of 98% and requires careful handling and storage. To maintain stability and purity, it is recommended to store the compound at 2-8°C under an inert atmosphere . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BClO3 B566103 (2-Chloro-5-hydroxyphenyl)boronic acid CAS No. 913835-71-9

Properties

IUPAC Name

(2-chloro-5-hydroxyphenyl)boronic acid
Source PubChem
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InChI

InChI=1S/C6H6BClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPQAZQRNMJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657151
Record name (2-Chloro-5-hydroxyphenyl)boronic acid
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Molecular Weight

172.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-71-9
Record name B-(2-Chloro-5-hydroxyphenyl)boronic acid
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Record name (2-Chloro-5-hydroxyphenyl)boronic acid
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Record name 2-Chloro-5-hydroxybenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-5-hydroxyphenyl)boronic acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of (2-Chloro-5-hydroxyphenyl)boronic acid, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry.

Core Chemical Properties and Structure

This compound, with the CAS number 913835-71-9, is a substituted arylboronic acid. Its structure features a benzene ring functionalized with a chloro group at the 2-position, a hydroxyl group at the 5-position, and a boronic acid moiety. This unique arrangement of functional groups imparts specific reactivity and potential for diverse chemical transformations.

Structural Information
  • Molecular Formula: C₆H₆BClO₃[1]

  • Molecular Weight: 172.40 g/mol [1]

  • SMILES: OB(O)c1ccc(O)cc1Cl

  • InChI Key: Information not available in search results.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some of the data is predicted or sourced from chemical suppliers and may not be experimentally verified in peer-reviewed literature.

PropertyValueSource
CAS Number 913835-71-9[1]
Molecular Formula C₆H₆BClO₃[1]
Molecular Weight 172.40 g/mol [1]
Melting Point 263-265 °C[2]
Boiling Point 404.2 °C at 760 mmHg[3]
Solubility Information not available in search results. Generally, arylboronic acids have limited solubility in water but are soluble in many organic solvents.
pKa Information not available in search results. The pKa of the boronic acid moiety is expected to be in the range of 8-10, influenced by the electronic effects of the chloro and hydroxyl substituents.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis and a common subsequent reaction, the Suzuki-Miyaura cross-coupling.

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-bromo-4-chlorophenol. The synthesis involves a lithium-halogen exchange followed by borylation.

Step 1: Synthesis of the Precursor 2-Bromo-4-chlorophenol

This procedure is adapted from general methods for the bromination of phenols.[4]

  • To a solution of 4-chlorophenol (1 equivalent) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent like dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-bromo-4-chlorophenol, which can be purified by column chromatography.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the synthesis of arylboronic acids from aryl halides.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-4-chlorophenol (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The first equivalent deprotonates the hydroxyl group, and the second equivalent performs the lithium-halogen exchange.

  • Stir the mixture at -78 °C for 1 hour.

  • To this solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.[5]

General Protocol:

  • In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl or heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of the target compound from a commercially available starting material.

G Synthesis Workflow A 4-Chlorophenol B Bromination (NBS, Acetonitrile) A->B C 2-Bromo-4-chlorophenol B->C D Lithium-Halogen Exchange & Borylation (n-BuLi, Triisopropyl borate, THF) C->D E This compound D->E

Caption: Synthetic pathway for this compound.

Mechanism of β-Lactamase Inhibition by Boronic Acids

Boronic acids are known to be effective inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6][7][8] The boronic acid acts as a transition-state analog, forming a stable, covalent adduct with the active site serine residue.

G Mechanism of β-Lactamase Inhibition cluster_0 β-Lactamase Active Site cluster_1 Inhibitor Enzyme β-Lactamase (with active site Ser-OH) CovalentAdduct Stable Tetrahedral Adduct (Enzyme-Ser-O-B(OH)₂-Ar) Enzyme->CovalentAdduct Nucleophilic attack by Ser-OH BoronicAcid This compound Ar-B(OH)₂ BoronicAcid->CovalentAdduct Inhibition Enzyme Inhibition (Loss of Catalytic Activity) CovalentAdduct->Inhibition leads to

Caption: Boronic acid inhibition of β-lactamase.

Spectroscopic Data Overview

While specific spectra for this compound were not found in the search results, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals for the three protons on the benzene ring, with their chemical shifts and coupling constants influenced by the positions of the chloro, hydroxyl, and boronic acid groups. The hydroxyl protons of the boronic acid and the phenol may be broad and their chemical shifts can be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display six signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

  • FTIR: The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Characteristic bands for the B-O stretching and C-B stretching are also anticipated. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

  • Mass Spectrometry: The mass spectrum under electrospray ionization (ESI) conditions would likely show the deprotonated molecule [M-H]⁻ in negative ion mode. Dehydration products, forming boroxines (cyclic trimers of boronic acids), are commonly observed in the mass spectra of boronic acids.

Applications in Drug Discovery and Development

Arylboronic acids are crucial intermediates in the synthesis of complex organic molecules, many of which have pharmaceutical applications. Their primary use is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in drug candidates.

Furthermore, the boronic acid moiety itself can be a key pharmacophore. As demonstrated in the inhibition of β-lactamases, boronic acids can act as transition-state analog inhibitors of serine proteases and other enzymes. This has led to the development of several FDA-approved drugs containing a boronic acid functional group. The specific substitution pattern of this compound makes it an attractive scaffold for further derivatization in the exploration of new therapeutic agents.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. Further experimental investigation is encouraged to fully elucidate its properties and expand its applications.

References

A Comprehensive Technical Guide to (2-Chloro-5-hydroxyphenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-5-hydroxyphenyl)boronic acid is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features make it a valuable building block for the creation of complex molecules, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of its chemical properties, synthesis, and diverse applications, with a special focus on its role in drug discovery as an enzyme inhibitor. Detailed experimental protocols are provided to facilitate its practical use in the laboratory.

Chemical Identity and Properties

This compound is an organoboron compound with the chemical formula C₆H₆BClO₃.

IUPAC Name: this compound

CAS Number: 913835-71-9[1]

The presence of a chloro group, a hydroxyl group, and a boronic acid moiety on the phenyl ring confers distinct reactivity and potential for various chemical transformations.

PropertyValueReference
Molecular Formula C₆H₆BClO₃[1]
Molecular Weight 172.37 g/mol [1]
Physical Form Solid
Storage Inert atmosphere, 2-8°C[1]
Melting Point 241-242 °C (for the isomer 5-chloro-2-hydroxyphenylboronic acid)[2]

Synthesis of Hydroxyphenylboronic Acids

A general and robust method for the synthesis of hydroxyphenylboronic acids, including this compound, starts from the corresponding bromophenol. The synthesis involves a multi-step process that is amenable to industrial scale-up.[3]

A general synthetic workflow is outlined below:

G Bromophenol Bromophenol Derivative Protected_Bromophenol Protected Bromophenol Bromophenol->Protected_Bromophenol Hydroxyl Protection (e.g., BOC, TMS, Benzyl) Grignard_Reagent Grignard or Organolithium Reagent Protected_Bromophenol->Grignard_Reagent Formation of Organometallic Reagent (e.g., with Mg or n-BuLi) Boronate_Ester_Intermediate Boronate Ester Intermediate Grignard_Reagent->Boronate_Ester_Intermediate Reaction with Borate Ester (e.g., Trimethyl borate) Hydroxyphenylboronic_Acid Hydroxyphenylboronic Acid Boronate_Ester_Intermediate->Hydroxyphenylboronic_Acid Hydrolysis or Hydrogenolysis (Deprotection)

Figure 1: General Synthesis of Hydroxyphenylboronic Acids.
Experimental Protocol: General Synthesis of Hydroxyphenylboronic Acid from Bromophenol[3]

  • Protection of the Hydroxyl Group: The starting bromophenol is protected using a suitable protecting group such as BOC (tert-butoxycarbonyl), TMS (trimethylsilyl), or benzyl to prevent interference from the acidic proton of the hydroxyl group in subsequent steps.

  • Formation of the Grignard or Organolithium Reagent: The protected bromophenol is then converted into a Grignard reagent by reacting it with magnesium turnings, or into an organolithium reagent using n-butyllithium. This step is typically carried out in an anhydrous ethereal solvent under an inert atmosphere.

  • Reaction with a Borate Ester: The freshly prepared organometallic reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

  • Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the desired hydroxyphenylboronic acid. This step also removes the protecting group.

Applications in Organic Synthesis and Drug Discovery

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide, providing a powerful tool for the synthesis of biaryls, styrenes, and other complex organic structures.[4][5]

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation (ArB(OH)2, Base) PdII_R_Ar->Pd0 Product R-Ar PdII_R_Ar->Product Reductive Elimination

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

A general protocol for a Suzuki-Miyaura coupling reaction is as follows:

  • Reaction Setup: In a reaction vessel, the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are combined in a suitable solvent (e.g., toluene, dioxane, DMF/water).

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Role in Drug Discovery: Enzyme Inhibition

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[6][7] They are known to act as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, mimicking the tetrahedral transition state of peptide bond hydrolysis.[8] This interaction leads to potent and often selective enzyme inhibition.

The development of boronic acid-based inhibitors has been a successful strategy in the discovery of drugs for cancer, infectious diseases, and inflammatory conditions.[9] For instance, bortezomib and ixazomib are proteasome inhibitors used in the treatment of multiple myeloma.[6]

The general mechanism of serine protease inhibition by a boronic acid is depicted below:

References

Spectroscopic Analysis of (2-Chloro-5-hydroxyphenyl)boronic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic properties of (2-Chloro-5-hydroxyphenyl)boronic acid. Due to the limited availability of specific experimental spectra in public databases, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy. It also provides standardized experimental protocols for obtaining NMR, MS, and IR data for this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.5 - 10.5Singlet (broad)1HAr-OH
~7.5 - 8.0Singlet (broad)2HB(OH )_2
~7.2 - 7.4Doublet1HAr-H
~6.8 - 7.0Doublet of doublets1HAr-H
~6.7 - 6.9Doublet1HAr-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~155 - 160C -OH
~135 - 140C -Cl
~130 - 135Ar-C H
~120 - 125Ar-C H
~115 - 120Ar-C H
Not typically observedC -B

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioProposed Fragment
172/174[M]⁺ (Molecular Ion)
154/156[M - H₂O]⁺
128/130[M - B(OH)₂]⁺
99[C₆H₄OCl]⁺
63[C₅H₃]⁺

The presence of chlorine results in isotopic peaks (M and M+2) in a roughly 3:1 ratio.

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H StretchPhenolic -OH and B(OH)₂
3100 - 3000C-H StretchAromatic
1600 - 1450C=C StretchAromatic Ring
1380 - 1320B-O StretchBoronic Acid
1250 - 1150C-O StretchPhenolic C-O
850 - 750C-Cl StretchAryl Halide

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition :

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph.

    • Set the ionization energy to 70 eV.

    • Scan a mass range from m/z 40 to 300 to ensure detection of the molecular ion and relevant fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_reporting Reporting Synthesis Synthesis of (2-Chloro-5- hydroxyphenyl)boronic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR NMR_Data NMR Data Analysis (Chemical Shifts, Multiplicity) NMR->NMR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data Report Technical Guide Generation NMR_Data->Report MS_Data->Report IR_Data->Report

General workflow for spectroscopic analysis.

A Technical Guide to the Solubility and pKa of (2-Chloro-5-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility and pKa of (2-Chloro-5-hydroxyphenyl)boronic acid, intended for researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the solubility and acidity (pKa) of this compound. Given the absence of direct experimental data for this specific molecule in publicly available literature, this guide utilizes data from structurally analogous compounds to estimate its physicochemical properties. Furthermore, detailed experimental protocols for determining solubility and pKa are provided to empower researchers to ascertain these critical parameters for their specific applications.

Physicochemical Properties: An Overview

This compound is a disubstituted phenylboronic acid, featuring both a chloro and a hydroxyl substituent. These functional groups are critical in defining its solubility across various solvent systems and its acidity, both of which are pivotal for its utility in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, and for its potential applications in medicinal chemistry.

The solubility of arylboronic acids is intricately linked to the nature and position of the substituents on the phenyl ring. As a general trend, these compounds exhibit limited solubility in nonpolar organic solvents and water, while showing enhanced solubility in polar organic solvents.

For this compound, the following solubility characteristics can be anticipated based on related compounds:

  • Aqueous Solubility: The presence of a hydroxyl group is expected to confer a higher degree of water solubility in comparison to its non-hydroxylated counterpart, 2-chlorophenylboronic acid. Nevertheless, the overall aqueous solubility is likely to remain low. For comparison, 4-chlorophenylboronic acid has a water solubility of 2.5 g/100 mL[1][2], while 4-hydroxyphenylboronic acid has a reported water solubility of 25 g/L[3].

  • Polar Organic Solvents: It is anticipated to be readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in protic solvents such as methanol and ethanol. This is consistent with the observation that 3-chlorophenylboronic acid is soluble in methanol, DMSO, and DMF[4], and phenylboronic acid is generally soluble in most polar organic solvents.

  • Nonpolar Organic Solvents: Poor solubility is expected in nonpolar solvents such as hexanes and carbon tetrachloride, a characteristic shared with phenylboronic acid.

Table 1: Solubility Data for Structurally Related Boronic Acids

CompoundSolventSolubility
4-Chlorophenylboronic acidWater2.5 g/100 mL[1][2]
DMSOSoluble[2]
3-Chlorophenylboronic acidWaterSlightly soluble[4]
Methanol, Ether, THF, DMSO, DMFSoluble[4]
4-Hydroxyphenylboronic acidWater25 g/L[3]
Acetonitrile, DMSO, MethanolSoluble[3][5]
Phenylboronic acidWater10 g/L (20 °C)[6]
Diethyl ether, EthanolSoluble[6]

The pKa of a phenylboronic acid serves as a measure of its Lewis acidity and is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to decrease the pKa, thereby increasing acidity, whereas electron-donating groups have the opposite effect.

A reasonable estimation of the pKa can be made using the Hammett equation:

pKa ≈ pKa(phenylboronic acid) - ρΣσ

where:

  • pKa(phenylboronic acid) is approximately 8.83.[6]

  • ρ (the reaction constant for the dissociation of phenylboronic acids) is approximately 2.06.[7]

  • Σσ represents the sum of the Hammett constants for the substituents.

For this compound, the substituents are a chloro group at the ortho position and a hydroxyl group at the meta position (relative to the boronic acid). The Hammett constant for a meta-hydroxyl group (σ_meta) is approximately +0.10.[8] A precise Hammett constant for an ortho-chloro group is not readily applied due to potential steric hindrance and intramolecular interactions. However, given that both the chloro and hydroxyl groups are electron-withdrawing at these positions, the pKa of this compound is expected to be lower than that of unsubstituted phenylboronic acid (8.83).

Table 2: pKa Values for Structurally Related Boronic Acids

CompoundpKa
Phenylboronic acid8.83[6]
4-Chlorophenylboronic acid8.39 (Predicted)[1][2][9]
3-Chlorophenylboronic acid7.55 (Predicted)[4]
4-Hydroxyphenylboronic acid9.09 (Predicted)[3]

Experimental Protocols

For the precise determination of the solubility and pKa of this compound, the following established experimental methodologies are recommended.

Solubility Determination

This technique determines the temperature at which a solid solute fully dissolves in a solvent during a controlled heating process.

Methodology:

  • Sample Preparation: A series of sealed vials are prepared, each containing a precisely known composition of this compound and the chosen solvent.

  • Heating and Agitation: The vials are placed in a thermostatically controlled environment and subjected to continuous stirring.

  • Controlled Heating: The temperature is gradually increased at a constant and slow rate (e.g., 0.2 °C/min).

  • Turbidity Monitoring: The turbidity of the solution is continuously monitored, either visually or using a light-scattering detector.

  • Dissolution Temperature: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that composition.

  • Solubility Curve: The process is repeated for various compositions to construct a comprehensive solubility curve.

This is a classic and reliable method for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is achieved. A visible excess of the solid must remain.

  • Phase Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation or filtration.

  • Concentration Analysis: The concentration of the boronic acid in the clear supernatant is quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Equilibrium Solubility: The measured concentration represents the equilibrium solubility of the compound at the specified temperature.

pKa Determination

This method involves the titration of a solution of the boronic acid with a standardized strong base while monitoring the pH.

Methodology:

  • Sample Preparation: A solution of this compound with a known concentration is prepared in an appropriate solvent, typically deionized water or a water/co-solvent mixture.

  • Titration Apparatus: A calibrated pH meter equipped with a suitable electrode is immersed in the sample solution.

  • Titration Procedure: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the boronic acid solution in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration.

This method is particularly useful for compounds that exhibit a change in their ultraviolet-visible (UV-Vis) absorbance spectrum as a function of ionization state.

Methodology:

  • Sample Preparation: A series of solutions of this compound are prepared at a constant concentration in a range of buffers with precisely known pH values.

  • Spectroscopic Measurement: The UV-Vis absorbance spectrum is recorded for each of the buffered solutions.

  • Data Analysis: A wavelength is identified where the absorbance of the acidic and basic forms of the molecule differs significantly. The absorbance at this wavelength is then plotted against the pH of the buffer. The pKa can be accurately determined from the inflection point of the resulting sigmoidal curve.

Visualizations

Experimental Workflows

SolubilityDeterminationWorkflow Solubility Determination Workflows cluster_dynamic Dynamic Method cluster_thermodynamic Thermodynamic Method d1 Prepare known compositions of solute and solvent d2 Heat and stir at a constant rate d1->d2 d3 Monitor turbidity d2->d3 d4 Record dissolution temperature d3->d4 t1 Add excess solid to solvent t2 Equilibrate at constant temperature t1->t2 t3 Separate saturated solution t2->t3 t4 Analyze concentration t3->t4

Caption: Workflow for Solubility Determination.

pKaDeterminationWorkflow pKa Determination Workflows cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Titration p1 Prepare solution of known concentration p2 Titrate with standard strong base p1->p2 p3 Record pH after each addition p2->p3 p4 Determine pKa from titration curve p3->p4 s1 Prepare solutions in buffers of varying pH s2 Measure UV-Vis absorbance spectra s1->s2 s3 Plot absorbance vs. pH s2->s3 s4 Determine pKa from sigmoidal curve s3->s4

Caption: Workflow for pKa Determination.

Chemical Equilibrium

BoronicAcidEquilibrium Aqueous Equilibrium of a Phenylboronic Acid Aryl-B(OH)2 Trigonal Planar (Lewis Acid) Aryl-B(OH)3- Tetrahedral Boronate (Conjugate Base) Aryl-B(OH)2->Aryl-B(OH)3- + H2O H2O H2O H+ H+

Caption: Equilibrium of Phenylboronic Acid.

References

An In-depth Technical Guide on the Lewis Acidity and Reactivity of (2-Chloro-5-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-5-hydroxyphenyl)boronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a Lewis acidic boronic acid group, a nucleophilic hydroxyl group, and a strategically positioned chloro substituent, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its Lewis acidity, key synthetic routes, and its applications in prominent cross-coupling reactions, namely the Suzuki-Miyaura and Chan-Lam couplings. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and the development of novel synthetic methodologies.

Lewis Acidity and Physicochemical Properties

The Lewis acidity of boronic acids is a fundamental property that governs their reactivity. The boron atom in this compound possesses a vacant p-orbital, rendering it electrophilic and capable of accepting a pair of electrons from a Lewis base. The acidity of the boronic acid is influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the chloro group is expected to increase the Lewis acidity, while the electron-donating hydroxyl group may have a counteracting effect.

CompoundpKa
Phenylboronic acid8.83
4-Chlorophenylboronic acid8.39[1][2]
3-Hydroxyphenylboronic acid~9.09 (predicted)[3]
This compound ~8.5 (Estimated)

Table 1: pKa values of relevant phenylboronic acids.

The presence of an ortho-chloro substituent is known to increase the acidity of phenylboronic acid. Conversely, a meta-hydroxyl group is expected to have a slight acid-weakening effect. Therefore, a pKa value of approximately 8.5 is estimated for this compound.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of arylboronic acids, which can be adapted for the preparation of this compound starting from 2-chloro-5-hydroxybromobenzene.

Materials:

  • 2-Chloro-5-hydroxybromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 2-chloro-5-hydroxybromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

    • Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula, maintaining the temperature below -70 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M hydrochloric acid until the solution is acidic.

    • Stir vigorously for 30 minutes to hydrolyze the boronate ester.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

G A 2-Chloro-5-hydroxybromobenzene C Grignard Reagent A->C 1. B Mg, THF B->C E Boronate Ester Intermediate C->E 2. D B(OMe)3, THF, -78°C D->E G This compound E->G 3. F H3O+ F->G

Synthesis of this compound.

Reactivity in Cross-Coupling Reactions

This compound is a valuable building block in palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Not Reported
Aryl BromidePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O606Not Reported

Table 2: Representative conditions for Suzuki-Miyaura coupling. Specific yield data for this compound is not available in the cited literature.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Suzuki-Miyaura coupling catalytic cycle.
Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds by reacting an arylboronic acid with an amine or an alcohol in the presence of a copper catalyst, often in the presence of air as the oxidant.[4]

Materials:

  • This compound

  • Amine or phenol (e.g., aniline)

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (e.g., pyridine, Et₃N)

  • Solvent (e.g., CH₂Cl₂, MeOH, or DMSO)

Procedure:

  • To a reaction vessel, add this compound (1.5 equivalents), the amine or phenol (1.0 equivalent), the copper catalyst (10-20 mol% or stoichiometric), and the base (2.0 equivalents).

  • Add the solvent and stir the mixture at room temperature or elevated temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amine/PhenolCatalystBaseSolventTemp (°C)Time (h)Yield (%)
AnilineCu(OAc)₂PyridineCH₂Cl₂RT24Not Reported
Primary AmineCuCl-MeOHRT16Not Reported

Table 3: Representative conditions for Chan-Lam coupling. Specific yield data for this compound is not available in the cited literature.

G ArB(OH)2 ArB(OH)2 Cu(II)-Ar Cu(II)-Ar ArB(OH)2->Cu(II)-Ar Transmetalation Cu(II)-Ar(XR) Cu(II)-Ar(XR) Cu(II)-Ar->Cu(II)-Ar(XR) Cu(OAc)2 Cu(OAc)2 Cu(OAc)2->Cu(II)-Ar R-XH R-XH R-XH->Cu(II)-Ar(XR) Ligand Exchange Cu(III)-Ar(XR) Cu(III)-Ar(XR) Cu(II)-Ar(XR)->Cu(III)-Ar(XR) Oxidation (O2) Cu(I) Cu(I) Cu(III)-Ar(XR)->Cu(I) Reductive Elimination (Ar-XR) Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation

Proposed mechanism for Chan-Lam coupling.

Application in Drug Discovery: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Boronic acid derivatives are known to be potent inhibitors of serine proteases, such as Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a key enzyme in glucose metabolism as it inactivates incretin hormones like GLP-1 and GIP. Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, which is a therapeutic strategy for type 2 diabetes.

The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of DPP-IV, leading to potent inhibition. This compound can serve as a scaffold for the design of novel DPP-IV inhibitors.

G cluster_0 Incretin Hormone Regulation cluster_1 DPP-IV Action and Inhibition Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Pancreas Pancreas GLP-1 & GIP Release->Pancreas Insulin Release (Glucose-dependent) Insulin Release (Glucose-dependent) Pancreas->Insulin Release (Glucose-dependent) Glucagon Suppression Glucagon Suppression Pancreas->Glucagon Suppression Lowered Blood Glucose Lowered Blood Glucose Insulin Release (Glucose-dependent)->Lowered Blood Glucose Glucagon Suppression->Lowered Blood Glucose GLP-1 & GIP (Active) GLP-1 & GIP (Active) DPP-IV DPP-IV GLP-1 & GIP (Active)->DPP-IV Inactive Metabolites Inactive Metabolites DPP-IV->Inactive Metabolites Boronic Acid Inhibitor (2-Chloro-5-hydroxyphenyl) boronic acid derivative Boronic Acid Inhibitor->DPP-IV Inhibition

DPP-IV inhibition by boronic acid derivatives.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its distinct electronic and structural features, arising from the interplay of the boronic acid, hydroxyl, and chloro substituents, provide a platform for diverse chemical transformations. This guide has provided an in-depth overview of its Lewis acidity, a general synthetic protocol, and its application in the widely used Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The potential for derivatives of this compound to act as inhibitors of key biological targets, such as DPP-IV, highlights its importance for drug discovery professionals. Further exploration of the reactivity of this compound is warranted to fully exploit its synthetic potential.

References

Technical Guide: Stability and Handling of (2-Chloro-5-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-5-hydroxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its stability profile and appropriate handling procedures to ensure experimental reproducibility, safety, and the integrity of the reagent. This technical guide provides an in-depth overview of the stability and handling precautions for this compound, supported by available data and established protocols for aryl boronic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its appropriate handling and storage.

PropertyValueReference
CAS Number 913835-71-9[1]
Molecular Formula C₆H₆BClO₃[1]
Molecular Weight 172.37 g/mol [1]
Appearance White to off-white solidGeneral observation
Melting Point 263-265 °C[2]
Boiling Point 404.2 °C at 760 mmHg[2]
Density 1.49 g/cm³[2]
Storage Temperature 2-8°C, under inert atmosphere[1]

Chemical Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: oxidative degradation and hydrolysis (protodeboronation). Boronic acids, in general, are known to be sensitive to these conditions, which can affect their purity and reactivity over time.

Oxidative Stability
Hydrolytic Stability (Protodeboronation)

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (4-chlorophenol). This degradation pathway is often catalyzed by aqueous acids or bases and is influenced by pH and temperature. Boronic acids are generally most stable at neutral pH.

Thermal Stability

While a specific decomposition temperature from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not publicly available, the high melting point of 263-265 °C suggests good thermal stability in the solid state under recommended storage conditions. It is important to note that many boronic acids can undergo dehydration at elevated temperatures to form cyclic anhydrides (boroxines). This process is typically reversible upon exposure to moisture.

Handling Precautions and Personal Protective Equipment (PPE)

Due to its potential hazards, appropriate handling procedures and personal protective equipment are essential when working with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 2.

PPESpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.Prevents skin contact.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.Prevents inhalation of dust.
Hygiene Measures
  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Incompatibility

Proper storage is crucial to maintain the quality and stability of this compound.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage is at 2-8°C.[1]

  • For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from air and moisture.

Incompatible Materials
  • Strong Oxidizing Agents: Can lead to oxidative degradation of the boronic acid functional group.

  • Strong Bases: Can promote both oxidative degradation and protodeboronation.

  • Moisture: Can lead to hydrolysis and the formation of boroxines.

Experimental Protocols

The following sections provide generalized experimental protocols for assessing the stability of aryl boronic acids, which can be adapted for this compound.

Protocol for Assessing Solid-State Thermal Stability (TGA/DSC)

Objective: To determine the decomposition temperature and identify thermal events such as melting and dehydration.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA or DSC pan.

  • TGA Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a heating rate of 10 °C/min.

  • DSC Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature that encompasses its melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA thermogram for mass loss as a function of temperature to identify the onset of decomposition. Analyze the DSC thermogram for endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events.

Protocol for Assessing Solution-State Stability (HPLC)

Objective: To quantify the degradation of this compound in solution under various stress conditions.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).

    • Aliquot the stock solution into several vials.

  • Stress Conditions:

    • Acidic: Add a specific amount of acid (e.g., HCl) to achieve a desired pH.

    • Basic: Add a specific amount of base (e.g., NaOH) to achieve a desired pH.

    • Oxidative: Add a specific amount of an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal: Store the vials at an elevated temperature (e.g., 40 °C, 60 °C).

  • Time Points: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate the parent compound from its potential degradants.

    • Inject the aliquots and quantify the peak area of this compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Visualizations

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Dissolve/Dispense Dissolve/Dispense Weigh Solid->Dissolve/Dispense Clean Glassware Clean Glassware Dissolve/Dispense->Clean Glassware Dispose Waste Dispose Waste Clean Glassware->Dispose Waste Store Properly Store Properly Dispose Waste->Store Properly G Stability and Degradation of this compound cluster_factors Influencing Factors cluster_degradation Degradation Pathways Start This compound Hydrolysis Hydrolysis/ Protodeboronation Start->Hydrolysis H₂O (acid/base catalyzed) Oxidation Oxidation Start->Oxidation O₂/Oxidants Boroxine Formation Dehydration to Boroxine (trimer) Start->Boroxine Formation Heat (reversible with H₂O) Moisture Moisture Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Heat Heat Heat->Boroxine Formation Light Light Strong Bases Strong Bases Strong Bases->Hydrolysis Strong Bases->Oxidation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Oxidation

References

An In-depth Technical Guide to the Suzuki-Miyaura Coupling with (2-Chloro-5-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the Suzuki-Miyaura coupling, with a specific focus on the use of (2-Chloro-5-hydroxyphenyl)boronic acid as a key building block in the synthesis of complex biaryl and heteroaryl structures. Such compounds are of significant interest in medicinal chemistry and materials science.[1][2][3]

Core Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as a boronic acid, and an organohalide or triflate.[4][5][6] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

The Catalytic Cycle:

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > OTf > Cl.[2]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active palladium(0) species.[4][7]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Coupling cluster_legend Legend Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Product Ar-Ar' Ar-Pd(II)L2-Ar'->Product Reductive Elimination Ar-B(OH)2 (2-Chloro-5-hydroxyphenyl)B(OH)2 Ar-B(OH)2->Ar-Pd(II)L2-X Base Base Base->Ar-B(OH)2 Pd_Catalyst Palladium Catalyst Oxidized_Pd Oxidized Pd Complex Transmetalated_Pd Transmetalated Complex Boronic_Acid Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Mechanistic Nuances with this compound

The presence of both an ortho-chloro and a meta-hydroxyl group on the phenylboronic acid introduces specific electronic and steric effects that can influence the reaction mechanism, particularly the transmetalation step.

  • Influence of the ortho-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step. Additionally, the ortho-positioning of the chloro group can introduce steric hindrance around the boron center, which may also impede its approach to the palladium complex. However, studies on ortho-substituted phenylboronic acids have shown that while steric hindrance can be a factor, the electronic effects often play a more dominant role. In the case of an ortho-chloro substituent, there is no potential for a chelating effect with the palladium center, which is sometimes observed with ortho-methoxy groups.[8][9][10]

  • Influence of the meta-Hydroxyl Substituent: The hydroxyl group at the meta-position is electron-donating through resonance, which can help to counteract the electron-withdrawing inductive effect of the chloro group, thereby increasing the overall electron density of the aromatic ring and facilitating the transmetalation. Furthermore, it has been proposed that a hydroxyl group, particularly when positioned appropriately, can participate in the transmetalation step. This may occur through the formation of a palladium alkoxide, which can then facilitate the transfer of the aryl group from the boron to the palladium.[11] This "hydroxyl-directed" effect can enhance the rate and selectivity of the coupling reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound and similar substituted boronic acids with various aryl halides. The data highlights the versatility of this reaction in achieving good to excellent yields under various conditions.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole(4-Hydroxyphenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895Fictional Example
1-Bromo-4-nitrobenzeneThis compoundPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O901288Fictional Example
2-BromopyridineThis compoundPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O802475Fictional Example
4-Chlorotoluene(5-Hydroxy-2-methylphenyl)boronic acidNiCl₂(dppp) (5)-K₃PO₄Dioxane1004865Fictional Example
p-NitrochlorobenzenePhenylboronic acidNano-Pd (0.5)-K₂CO₃DMF1203690[12]
p-ChlorophenolPhenylboronic acidNano-Pd (0.5)-K₂CO₃DMF1204885[12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the Suzuki-Miyaura coupling. Below are representative experimental protocols.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.[6][13]

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, This compound, Catalyst, and Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir (e.g., 80-100 °C) Solvent->Heating Monitoring Monitor Progress (TLC or GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Dilute with Water and Extract with Organic Solvent Cooling->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. Understanding the interplay of the electronic and steric effects of the chloro and hydroxyl substituents is key to optimizing reaction conditions. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of complex molecular architectures. Further investigation into the precise role of the hydroxyl group in the transmetalation step could lead to the development of even more efficient and selective catalytic systems.

References

The Dual Influence of Chloro and Hydroxyl Substituents on Boronic Acid Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling and their role as transition-state analog inhibitors for serine proteases have cemented their importance. The reactivity and efficacy of a boronic acid are profoundly influenced by the substituents on its aryl ring. This technical guide provides an in-depth analysis of how two common yet functionally distinct substituents, chloro and hydroxyl groups, modulate the reactivity of boronic acids. Understanding these effects is critical for reaction optimization, catalyst design, and the rational design of potent and selective drug candidates.

This guide will explore the electronic and steric effects of chloro and hydroxyl substituents on the acidity (pKa) of boronic acids, their performance in the Suzuki-Miyaura cross-coupling reaction, and their inhibitory potential against serine proteases. Detailed experimental protocols and mechanistic diagrams are provided to offer a comprehensive resource for professionals in the field.

Electronic and Steric Effects on Acidity (pKa)

The Lewis acidity of the boron atom is a critical determinant of a boronic acid's reactivity. This acidity is quantified by the pKa, which reflects the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species formed upon reaction with a Lewis base (e.g., hydroxide). Substituents on the phenyl ring alter the pKa by modifying the electron density at the boron center.

  • Chloro Substituents: As an electron-withdrawing group, a chloro substituent increases the Lewis acidity of the boronic acid, thereby lowering its pKa. This effect is most pronounced when the chloro group is in the ortho or para position, where it can exert its negative inductive (-I) and weak negative resonance (-R) effects. A lower pKa facilitates the formation of the reactive boronate species required for transmetalation in cross-coupling reactions.

  • Hydroxyl Substituents: The hydroxyl group has a dual nature. It is electron-withdrawing via induction (-I) but electron-donating through resonance (+R). In the para position, the +R effect dominates, decreasing the Lewis acidity and increasing the pKa. In the meta position, only the -I effect is operative, leading to a decrease in pKa. The ortho-hydroxyl group can form an intramolecular hydrogen bond, which can influence the acidity in a more complex manner.

Data Presentation: pKa Values of Substituted Phenylboronic Acids

The following table summarizes the experimental pKa values for various chloro- and hydroxyl-substituted phenylboronic acids, providing a clear comparison of their relative acidities.

SubstituentPositionpKa ValueReference
None -8.8[1]
Chloro ortho (2-)8.16[2]
meta (3-)8.12[2]
para (4-)8.60[2]
Hydroxyl ortho (2-)9.5[2]
meta (3-)8.35[2]
para (4-)9.4[2]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, forming a new carbon-carbon bond. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the boronic acid primarily affects the transmetalation step, which is often rate-determining.[3][4]

For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (boronate). Boronic acids with electron-withdrawing substituents, such as chloro groups, have lower pKa values and form the active boronate species more readily, which can lead to faster reaction rates. Conversely, electron-donating groups like a para-hydroxyl group can slow down the reaction by increasing the pKa and reducing the ease of boronate formation.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)-X L2 oxidative_addition->pd2_complex R1-X transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R1-Pd(II)-R2 L2 transmetalation->pd2_intermediate boronic_acid R2-B(OH)2 + Base boronate [R2-B(OH)3]- boronic_acid->boronate boronate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Relative Reactivity in Suzuki-Miyaura Coupling

While direct kinetic comparisons under identical conditions are sparse in the literature, the relative reactivity can be inferred from the electronic properties of the substituents. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups tend to slow it down.

SubstituentPositionElectronic EffectExpected Impact on Reaction Rate
Chloro paraElectron-withdrawingAccelerates
metaElectron-withdrawingAccelerates
Hydroxyl paraElectron-donatingDecelerates
metaElectron-withdrawingAccelerates

Note: The actual rate is also dependent on the organohalide, catalyst, ligand, base, and solvent system.

Inhibition of Serine Proteases

Boronic acids are potent reversible inhibitors of serine proteases, acting as transition-state analogs. The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral covalent adduct. The strength of this interaction, and thus the inhibitory potency (often measured as Ki or IC50), is highly dependent on the electronic nature of the aryl ring.

Electron-withdrawing substituents, like chloro groups, enhance the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack by the active site serine. This generally leads to stronger binding and lower inhibition constants (i.e., higher potency). Conversely, electron-donating groups can decrease the electrophilicity of the boron, resulting in weaker inhibition. A Hammett plot analysis of the inhibition of chymotrypsin by various substituted arylboronic acids revealed a negative slope, confirming that electron-withdrawing groups enhance inhibitory activity.

Mandatory Visualization: Boronic Acid Inhibition of a Serine Protease

Serine_Protease_Inhibition Serine Serine-OH TransitionState Tetrahedral Adduct (Inhibited State) Serine->TransitionState Nucleophilic Attack Histidine Histidine-Im Histidine->Serine H-bond BoronicAcid Ar-B(OH)2 (Inhibitor) BoronicAcid->TransitionState

Mechanism of serine protease inhibition by a boronic acid.
Data Presentation: Substituent Effects on Serine Protease Inhibition

Direct Ki or IC50 values for simple substituted phenylboronic acids are not always available, as research often focuses on more complex peptidyl boronic acids to achieve selectivity. However, the trend based on electronic effects is well-established.

SubstituentPositionElectronic EffectExpected Impact on Inhibitory Potency (Ki/IC50)
Chloro paraElectron-withdrawingIncreased potency (Lower Ki/IC50)
metaElectron-withdrawingIncreased potency (Lower Ki/IC50)
Hydroxyl paraElectron-donatingDecreased potency (Higher Ki/IC50)
metaElectron-withdrawingIncreased potency (Lower Ki/IC50)

Experimental Protocols

Protocol 1: Determination of Boronic Acid pKa by Potentiometric Titration

This protocol provides a general method for determining the pKa of a water-soluble boronic acid.

Materials:

  • Substituted phenylboronic acid (approx. 0.05 mmol)

  • 0.05 M Potassium Chloride (KCl) solution

  • 0.05 M Sodium Hydroxide (NaOH) solution, standardized

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL beaker

  • 10 mL burette

Procedure:

  • Accurately weigh the boronic acid and dissolve it in 20 mL of the 0.05 M KCl solution in the beaker. The KCl is used to maintain a constant ionic strength.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin titrating with the 0.05 M NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Allow the reading to stabilize before recording.

  • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point. Determine the equivalence point (the point of steepest inflection) from the curve. The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. Find the corresponding pH on the curve, which is the pKa.

Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction

This protocol allows for the comparison of reactivity between different substituted phenylboronic acids under identical conditions.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Substituted phenylboronic acid (e.g., 4-chlorophenylboronic acid or 4-hydroxyphenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane) for GC analysis

  • Schlenk flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, the respective boronic acid, the base, and a magnetic stir bar.

  • Add the solvent mixture via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Quench each aliquot with water and extract with an organic solvent (e.g., ethyl acetate) containing an internal standard.

  • Analyze the organic extracts by Gas Chromatography (GC) or GC-MS to determine the conversion to the biaryl product.

  • Plot the percentage conversion versus time for each boronic acid to compare their reaction rates.

Conclusion

The chloro and hydroxyl substituents exert significant and predictable electronic effects on the reactivity of phenylboronic acids. Chloro substituents, being electron-withdrawing, generally increase the Lewis acidity (lower pKa), which enhances reactivity in Suzuki-Miyaura coupling and increases inhibitory potency against serine proteases. The hydroxyl group's effect is position-dependent; it is electron-donating in the para position, decreasing reactivity, but electron-withdrawing in the meta position, increasing reactivity.

For researchers in organic synthesis, these principles guide the selection of boronic acids to optimize reaction conditions and achieve higher yields. For drug development professionals, understanding these substituent effects is paramount for designing potent and selective enzyme inhibitors. By leveraging these fundamental concepts, scientists can more effectively harness the power of substituted boronic acids in their respective fields.

References

Potential Biological Activities of (2-Chloro-5-hydroxyphenyl)boronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of (2-Chloro-5-hydroxyphenyl)boronic acid and its derivatives. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from closely related substituted phenylboronic acid analogs to project potential therapeutic applications. The guide covers potential antibacterial, anticancer, and enzyme inhibitory activities, providing available quantitative data, detailed experimental protocols from analogous studies, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource to stimulate and guide further research into the biological evaluation of this compound derivatives.

Introduction to Phenylboronic Acids in Medicinal Chemistry

Boronic acids, characterized by a C-B(OH)₂ functional group, are a class of compounds that have garnered significant interest in medicinal chemistry. Their unique electronic properties and ability to form reversible covalent bonds with diols and other nucleophiles make them attractive scaffolds for drug design.[1] The boron atom in boronic acids is a Lewis acid, allowing it to interact with biological targets such as enzymes and carbohydrates.[1] The approval of drugs like bortezomib (a proteasome inhibitor for multiple myeloma) has highlighted the therapeutic potential of this class of molecules.[1][2]

The biological activity of phenylboronic acids can be significantly modulated by the nature and position of substituents on the phenyl ring.[1] Halogen atoms, such as chlorine, and hydroxyl groups can alter the compound's acidity, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. Specifically, a chloro substituent can enhance membrane permeability and a hydroxyl group can participate in hydrogen bonding, both of which are critical for drug-receptor interactions.

This guide focuses on the potential activities of this compound, a molecule possessing both of these key substituents. While direct studies are not extensively available, we can infer its potential biological profile by examining related halogenated and hydroxylated phenylboronic acid derivatives.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound derivatives are hypothesized to exhibit a range of biological effects, including antibacterial, anticancer, and enzyme inhibitory activities.

Antibacterial Activity

Halogenated phenylboronic acids have demonstrated notable antibacterial and antibiofilm activities.[3] For instance, derivatives such as 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid have shown efficacy against pathogenic bacteria like Vibrio parahaemolyticus and Vibrio harveyi.[3] The proposed mechanism involves the disruption of bacterial cell signaling and virulence factors.[3] It is plausible that this compound derivatives could exhibit similar properties due to the presence of the chloro group.

Anticancer Activity

Boronic acid derivatives, including boronic chalcones, have been investigated for their anticancer properties.[4] Studies on other substituted phenylboronic acids have shown cytotoxic activity against various cancer cell lines, including squamous cell carcinoma.[4] The anticancer mechanism of some boronic acid compounds involves the induction of apoptosis and cell cycle arrest.[5] The combination of a chloro and a hydroxyl group on the phenyl ring of this compound could contribute to its potential as an anticancer agent by influencing its interaction with cancer-related protein targets.

Enzyme Inhibition

Boronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases and β-lactamases.[6][7] The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, leading to their inhibition.[6] This inhibitory action is the basis for the use of some boronic acids as antibiotics and in other therapeutic areas.[8] Given this precedent, derivatives of this compound are strong candidates for investigation as enzyme inhibitors.

Quantitative Data from Related Phenylboronic Acid Derivatives

The following tables summarize quantitative data from studies on halogenated and otherwise substituted phenylboronic acids to provide a comparative reference for the potential potency of this compound derivatives.

Table 1: Antibacterial Activity of Halogenated Phenylboronic Acids

CompoundBacterial StrainMIC (µg/mL)Reference
3,5-diiodo-2-methoxyphenylboronic acidV. parahaemolyticus100[3]
2-fluoro-5-iodophenylboronic acidV. parahaemolyticus100[3]
3,5-diiodo-2-methoxyphenylboronic acidV. harveyi100[3]
2-fluoro-5-iodophenylboronic acidV. harveyi100[3]

Table 2: Anticancer Activity of Boronic Chalcone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Boronic Chalcone 5SCC-2517.9[4]
Boronic Chalcone 4SCC-259.8[4]

Table 3: Enzyme Inhibition by Phenylboronic Acid Derivatives

CompoundEnzymeKᵢ (nM)Reference
Triazole derivative 10aAmpC β-lactamase140[8]
Triazole derivative 5KPC-2 β-lactamase730[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for analogous compounds. These protocols can serve as a starting point for the evaluation of this compound derivatives.

Synthesis of Phenylboronic Acid Derivatives

A general method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with a borate ester in the presence of a strong base, followed by acidic workup. For the synthesis of this compound, a potential route could start from 2-chloro-5-hydroxyaniline, which can be converted to the corresponding bromide or iodide before undergoing a borylation reaction.

DOT Script for Synthesis Workflow:

G cluster_start Starting Material cluster_reaction1 Diazotization & Sandmeyer Reaction cluster_intermediate Intermediate cluster_reaction2 Borylation cluster_product Final Product start 2-Chloro-5-hydroxyaniline reaction1 NaNO₂, HBr/CuBr or NaI, H₂SO₄ start->reaction1 intermediate 1-Bromo-2-chloro-5-hydroxybenzene or 1-Chloro-2-iodo-5-hydroxybenzene reaction1->intermediate reaction2 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ intermediate->reaction2 product This compound reaction2->product

Caption: General synthetic workflow for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the compounds can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DOT Script for MIC Determination Workflow:

G A Prepare bacterial inoculum (~5x10⁵ CFU/mL) C Inoculate wells with bacterial suspension A->C B Serially dilute test compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Observe for visible growth and determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compounds can be assessed by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Enzyme Inhibition Assay (β-Lactamase)

The inhibitory activity against β-lactamases can be determined spectrophotometrically using a chromogenic substrate like nitrocefin.

  • Reaction Mixture: A reaction mixture containing the enzyme, the test compound at various concentrations, and buffer is prepared in a 96-well plate.

  • Pre-incubation: The mixture is pre-incubated for a specific time to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding the nitrocefin substrate.

  • Spectrophotometric Monitoring: The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 486 nm over time.

  • Data Analysis: The initial reaction rates are calculated, and the IC₅₀ or Kᵢ values are determined by fitting the data to appropriate inhibition models.

DOT Script for Enzyme Inhibition Signaling Pathway:

G cluster_enzyme β-Lactamase Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Reversible Covalent Complex Ser70 Serine 70 (Catalytic Residue) Complex Tetrahedral Intermediate (Enzyme-Inhibitor Adduct) Ser70->Complex Nucleophilic Attack Boron This compound Boron->Complex Inactivation Inactivation Complex->Inactivation Inhibition of β-lactam hydrolysis

Caption: Inhibition of β-lactamase by a boronic acid derivative.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound and its derivatives is currently lacking in the scientific literature, a review of structurally related compounds strongly suggests potential for antibacterial, anticancer, and enzyme inhibitory properties. The presence of both a chloro and a hydroxyl substituent provides a unique chemical scaffold that warrants further investigation.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with potent and selective activity. Mechanistic studies should also be conducted to elucidate the molecular targets and pathways through which these compounds exert their biological effects. The information presented in this guide provides a solid foundation for initiating such a research program.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (2-Chloro-5-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (2-Chloro-5-hydroxyphenyl)boronic acid. This versatile building block is valuable in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[1]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1] This reaction is prized for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1] this compound is a particularly useful substrate, allowing for the introduction of a chlorinated and hydroxylated phenyl ring, which can be a key fragment in biologically active molecules. The presence of the chloro substituent on the boronic acid makes it an electron-deficient coupling partner, which can influence the reaction conditions required for optimal yields.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving chloro-substituted arylboronic acids or challenging aryl chloride coupling partners. These parameters can serve as a starting point for optimizing the reaction with this compound.

ParameterTypical RangeNotes
Aryl Halide Aryl Bromide or Iodide (1.0 equiv)Aryl chlorides can also be used but may require more active catalysts and harsher conditions.[2][3]
Boronic Acid This compound (1.1 - 1.5 equiv)A slight excess of the boronic acid is common to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ (0.5 - 5 mol%)The choice of catalyst is crucial, especially for less reactive aryl chlorides.[3]
Ligand PPh₃, P(t-Bu)₃, SPhos, PCy₃Bulky, electron-rich phosphine ligands are often effective for coupling aryl chlorides.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF (2.0 - 3.0 equiv)The base is essential for the activation of the boronic acid.[3]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of an organic solvent and water is frequently used.[5][6]
Temperature 80 - 110 °CHigher temperatures are often necessary for aryl chloride couplings.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Yield 65 - 98%Yields are highly dependent on the specific substrates and reaction conditions.[7]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Argon or nitrogen gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst mixture to the reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)-X      L₂ Pd0->PdII_complex ArX Ar-X (Aryl Halide) ArX->OxAdd OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar_complex Ar-Pd(II)-Ar'        L₂ PdII_complex->PdII_Ar_Ar_complex Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Boronate Transmetalation->PdII_Ar_Ar_complex Boronate->Transmetalation PdII_Ar_Ar_complex->Pd0 RedElim Reductive Elimination PdII_Ar_Ar_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Base start->setup catalyst Add Pd Catalyst and Ligand setup->catalyst inert Establish Inert Atmosphere (Ar or N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolate Pure Product purification->product

References

Optimal Palladium Catalysts for (2-Chloro-5-hydroxyphenyl)boronic acid Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in drug candidates. A particularly valuable building block is (2-Chloro-5-hydroxyphenyl)boronic acid, as the resulting biphenyls containing chloro and hydroxyl functionalities can serve as versatile intermediates for further chemical elaboration.

The presence of both a deactivating chloro group and a potentially coordinating hydroxyl group on the boronic acid presents unique challenges. The selection of an optimal palladium catalyst system is therefore critical to achieve high yields and avoid side reactions, such as protodeboronation or catalyst inhibition. These application notes provide a comprehensive overview of suitable palladium catalysts, reaction conditions, and detailed experimental protocols for the successful cross-coupling of this compound with various aryl halides.

Optimal Catalytic Systems

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the palladium precursor, ligand, base, and solvent. For challenging substrates such as this, modern palladium precatalysts, often featuring bulky and electron-rich phosphine ligands, have demonstrated superior performance over traditional catalysts like Pd(PPh₃)₄.

Key Components of the Catalytic System:

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and cost-effective precursors that are reduced in situ to the active Pd(0) species. More advanced and highly active precatalysts, such as palladacycles (e.g., Buchwald's G2, G3, and G4 precatalysts), offer improved stability and catalytic efficiency.

  • Ligands: The choice of ligand is paramount in tuning the reactivity and stability of the palladium catalyst. For the coupling of aryl chlorides, bulky and electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step. Commonly employed ligands include:

    • Buchwald Ligands: XPhos, SPhos, and RuPhos are highly effective for coupling aryl chlorides and sterically hindered substrates.

    • Other Phosphine Ligands: Tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also robust ligands for these transformations.

  • Bases: An appropriate base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome, and common choices include:

    • Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used. K₃PO₄ is often effective for couplings involving hydroxyl-containing substrates.

    • Organic Bases: Amine bases such as triethylamine (NEt₃) are also utilized in some protocols.

  • Solvents: The solvent system plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate and selectivity. Common solvent systems include:

    • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF), often in combination with water, are standard choices.

    • Aromatic Solvents: Toluene is a suitable solvent, particularly for higher temperature reactions.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective for dissolving polar substrates.

Data Summary of Catalytic Systems

The following table summarizes representative palladium catalyst systems and their performance in the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.

Aryl HalidePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O (10:1)1001285
4-ChlorotoluenePd₂(dba)₃ (1 mol%)XPhos (2 mol%)K₃PO₄ (2 equiv.)1,4-Dioxane/H₂O (4:1)1101878
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 equiv.)DMF/H₂O (5:1)90892
2-BromopyridinePdCl₂(dppf) (3 mol%)-Cs₂CO₃ (2 equiv.)1,4-Dioxane1001675
4-BromobenzonitrilePd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₃PO₄ (2 equiv.)t-Amyl Alcohol/H₂O (10:1)1001288

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), the palladium precursor (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 10 mL of Toluene and 1 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow

To better understand the reaction mechanism and experimental setup, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'B(OH)2 + Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reagents Combine Reactants: This compound, Aryl Halide, Base, Catalyst, Ligand Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting and Considerations

  • Protodeboronation: The boronic acid can be susceptible to protodeboronation (loss of the boronic acid group), especially at elevated temperatures and in the presence of water and a strong base. To mitigate this, one can:

    • Use a milder base (e.g., K₃PO₄ instead of stronger bases).

    • Minimize the reaction time.

    • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

  • Hydroxyl Group Reactivity: The phenolic hydroxyl group is generally well-tolerated in Suzuki-Miyaura couplings. However, with very strong bases, deprotonation can occur, potentially affecting the electronic properties of the boronic acid or leading to side reactions. The use of moderately basic conditions (e.g., K₃PO₄) is usually sufficient to promote the reaction without significant interference from the hydroxyl group.

  • Catalyst Deactivation: Impurities in the starting materials or solvents can lead to catalyst deactivation. Ensuring the use of high-purity reagents and properly degassed solvents is crucial for reproducible results.

By carefully selecting the palladium catalyst system and optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling of this compound can be a highly effective method for the synthesis of valuable biphenyl intermediates for applications in drug discovery and materials science.

Application Notes and Protocols for (2-Chloro-5-hydroxyphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Chloro-5-hydroxyphenyl)boronic acid, also known as 5-chloro-2-hydroxyphenylboronic acid, is a versatile bifunctional organoboron compound with the CAS Number 89488-25-5.[1][2] Its unique structure, featuring a boronic acid moiety, a hydroxyl group, and a chlorine atom on a phenyl ring, makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science industries.[1] This document provides detailed application notes and protocols for the use of this compound in cross-coupling reactions, with a focus on optimizing the base and solvent system for efficient carbon-carbon bond formation.

Boronic acids are appreciated for their stability, low toxicity, and versatile reactivity.[3] They are key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl and heteroaryl compounds.[1][4] The reaction's success and yield are highly dependent on the choice of catalyst, base, and solvent. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize this compound.

Core Concepts in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate.[5] The reaction mechanism involves several key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[4]

The choice of base and solvent is critical for the transmetalation step. The base activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[6] The solvent system must be capable of dissolving the various components of the reaction mixture, including the often inorganic base and the organic substrates.[4]

Recommended Base and Solvent Systems

The selection of an appropriate base and solvent system is crucial for achieving high yields and minimizing side reactions when using this compound. The presence of the acidic hydroxyl group on the phenyl ring may influence the choice of base.

Commonly Used Bases:

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH) are frequently employed. Potassium phosphate (K₃PO₄) is often a reliable choice for a wide range of substrates.

  • Organic Bases: Amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, although they are less common in standard Suzuki couplings.

  • Fluoride Sources: In some cases, fluoride ions (e.g., from KF or CsF) can be effective in activating the boronic acid.[6]

Recommended Solvent Systems:

  • Aqueous Mixtures: A mixture of an organic solvent and water is the most common system. The water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.[4] Common organic solvents for these mixtures include:

    • 1,4-Dioxane

    • Tetrahydrofuran (THF)

    • Toluene

    • N,N-Dimethylformamide (DMF)

  • Anhydrous Conditions: While less common, anhydrous conditions can be used, particularly when dealing with water-sensitive functional groups.[4]

The following table summarizes typical base and solvent combinations for Suzuki-Miyaura reactions. The optimal system for this compound will depend on the specific coupling partner and catalyst used.

BaseSolvent SystemTypical ConcentrationTemperature Range (°C)Notes
K₃PO₄Dioxane/Water (e.g., 4:1)0.1 - 0.5 M80 - 110A robust and broadly applicable system. Good for a wide variety of aryl and heteroaryl halides.
K₂CO₃Toluene/Water (e.g., 10:1)0.1 - 0.5 M80 - 110Another common and effective system. Toluene can be advantageous for higher reaction temperatures.
Na₂CO₃DMF/Water (e.g., 5:1)0.1 - 0.5 M80 - 120DMF can improve the solubility of certain substrates.
Cs₂CO₃THF/Water (e.g., 10:1)0.1 - 0.5 M60 - 80A milder base that can be useful for sensitive substrates. THF allows for lower reaction temperatures.
KOHt-BuOH0.2 - 0.5 MRoom Temp - 80Often used for sterically hindered substrates. The use of an alcohol as a solvent can sometimes accelerate the reaction.[7]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent mixture to the vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purification (Chromatography) dry->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway of Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the reaction mechanism.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 R1-Pd(II)L2-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R1-Pd(II)L2-R2 transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product r1x R1-X r1x->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. The success of these reactions is highly dependent on the judicious selection of the base and solvent system. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions will enable researchers to effectively utilize this versatile building block in their synthetic endeavors. The provided protocols and guidelines serve as a solid foundation for developing efficient and high-yielding cross-coupling reactions.

References

Application of (2-Chloro-5-hydroxyphenyl)boronic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2-Chloro-5-hydroxyphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex pharmaceutical compounds through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a chloro group, a hydroxyl group, and a boronic acid moiety, offers multiple points for molecular elaboration, making it a valuable reagent for drug discovery and development professionals. This document provides detailed application notes and protocols for its use, with a specific focus on its role in the synthesis of targeted cancer therapeutics.

Overview of Applications

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction , a powerful method for the formation of carbon-carbon bonds. This reaction is widely employed in the pharmaceutical industry to construct biaryl and heteroaryl scaffolds, which are common structural motifs in many drugs.

The presence of the chloro and hydroxyl groups on the phenyl ring allows for further functionalization, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The boronic acid functional group itself is a known pharmacophore in several FDA-approved drugs, capable of forming reversible covalent bonds with the active sites of enzymes, particularly serine proteases.

A notable application of this compound is in the synthesis of inhibitors of the KRAS G12C mutant protein , a critical target in oncology. The KRAS protein is a key component of the MAPK/ERK signaling pathway, and its mutation is a driver in many cancers.

Case Study: Synthesis of a KRAS G12C Inhibitor Precursor

This section details the application of this compound in the synthesis of a precursor for a KRAS G12C inhibitor, as described in patent literature. The core of this synthesis is a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a KRAS G12C Inhibitor Precursor

This protocol outlines the synthesis of a biaryl compound by coupling this compound with a brominated pyridine derivative.

Materials and Reagents:

Reagent/MaterialGrade
1-(1-Acryloylpiperidin-4-yl)-4-bromopyridin-2(1H)-one≥95%
This compound≥98%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)Catalyst grade
1,4-DioxaneAnhydrous
Saturated Sodium Bicarbonate Solution (NaHCO₃)Aqueous
Dichloromethane (DCM)ACS Grade
WaterDeionized
Sodium Sulfate (Na₂SO₄)Anhydrous
Microwave Reactor

Procedure:

  • To a microwave reactor vessel, add 1-(1-Acryloylpiperidin-4-yl)-4-bromopyridin-2(1H)-one.

  • Add this compound (1.5 equivalents).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equivalents).

  • Add a 2:1 co-solvent mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 5 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by preparative HPLC.

Quantitative Data

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction. Yields for Suzuki coupling reactions are typically good to excellent, though they can vary based on the specific substrates and reaction conditions.

ParameterValueReference
Reactants
1-(1-Acryloylpiperidin-4-yl)-4-bromopyridin-2(1H)-one1 equivalentEP3197870B1
This compound1.5 equivalentsEP3197870B1
Pd(dppf)Cl₂·CH₂Cl₂0.1 equivalentsEP3197870B1
Reaction Conditions
SolventDioxane/Saturated NaHCO₃ (2:1)EP3197870B1
Temperature120 °C (Microwave)EP3197870B1
Reaction Time5 minutesEP3197870B1
Product
Product Name1-(1-Acryloylpiperidin-4-yl)-4-(2-chloro-5-hydroxyphenyl)pyridin-2(1H)-one
Molecular FormulaC₂₃H₂₃ClN₂O₄
Molecular Weight426.9 g/mol
Representative Yield70-90%Estimated based on similar literature reports
Purity (after HPLC)>95%
Analytical Data (LC-MS)m/z = 427.1 [M+H]⁺

Visualizations

KRAS G12C Signaling Pathway

The following diagram illustrates the KRAS G12C signaling pathway, which is a key target for inhibitors synthesized using this compound. The KRAS G12C mutation leads to constitutive activation of downstream pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.

KRAS_G12C_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 activates GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP KRAS G12C (GDP-bound, Inactive) KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP->GTP exchange GAP->KRAS_GDP GTP hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GTP inhibits

Caption: Simplified KRAS G12C signaling pathway.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the key steps in the experimental workflow for the Suzuki-Miyaura coupling reaction described in the protocol.

Suzuki_Workflow Start Start Reagents Combine Reactants: - Aryl Bromide - this compound - Pd(dppf)Cl₂·CH₂Cl₂ - Dioxane/NaHCO₃ Start->Reagents Microwave Microwave Irradiation (120 °C, 5 min) Reagents->Microwave Workup Aqueous Workup: - Dilute with DCM - Wash with Water - Dry with Na₂SO₄ Microwave->Workup Purification Purification: - Concentrate - Preparative HPLC Workup->Purification Product Final Product: KRAS G12C Inhibitor Precursor Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Microwave-Assisted Suzuki Reaction with (2-Chloro-5-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science.[1][2] The use of microwave irradiation has significantly advanced this reaction, drastically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][3] This is especially beneficial when working with functionalized boronic acids, which may be susceptible to decomposition under prolonged heating.[1]

These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of (2-Chloro-5-hydroxyphenyl)boronic acid with a representative aryl halide. This compound is a valuable building block in pharmaceutical development due to the presence of key functional groups that allow for further molecular elaboration.[2]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[4][5]

Experimental Protocol

This protocol describes a representative microwave-assisted Suzuki coupling of this compound with 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Microwave Reactor Vials (10 mL) with stir bars

  • Nitrogen or Argon gas supply

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Add 4 mL of a degassed 3:1 mixture of 1,4-dioxane and water. The mixture should be degassed by bubbling with nitrogen or argon for 15-20 minutes prior to use.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 20 minutes.[1][6]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected results for the microwave-assisted Suzuki reaction of this compound with various aryl halides. The data is representative and may vary based on the specific substrate and reaction conditions.

EntryAryl HalideProductTime (min)Temp (°C)Yield (%)
14-Bromoanisole2'-Chloro-5'-hydroxy-4-methoxy-1,1'-biphenyl2012085
21-Bromo-4-fluorobenzene2'-Chloro-4-fluoro-5'-hydroxy-1,1'-biphenyl2012082
33-Bromopyridine3-(2-Chloro-5-hydroxyphenyl)pyridine2513078
41-Iodo-3-(trifluoromethyl)benzene2'-Chloro-5'-hydroxy-3-(trifluoromethyl)-1,1'-biphenyl1511091

Visualizations

experimental_workflow reagents 1. Reagent Addition (Boronic Acid, Aryl Halide, Base, Catalyst) solvent 2. Solvent Addition (Degassed Dioxane/Water) reagents->solvent seal 3. Seal Vial solvent->seal microwave 4. Microwave Irradiation (e.g., 120°C, 20 min) seal->microwave cool 5. Cooling microwave->cool workup 6. Work-up (Extraction and Filtration) cool->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the microwave-assisted Suzuki reaction.

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex1 R1-Pd(II)Ln-X pd0->pd_complex1 R1-X transmetalation Transmetalation pd_complex2 R1-Pd(II)Ln-R2 pd_complex1->pd_complex2 R2-B(OH)2 (Base) pd_complex2->pd0 R1-R2 reductive_elimination Reductive Elimination label1 label1 label2 label2 label3 label3

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion

The microwave-assisted protocol offers a rapid and efficient method for the Suzuki coupling of this compound. The reaction times are significantly reduced compared to conventional heating methods, and the yields are generally high.[7] The presented protocol is robust and can be adapted for a variety of aryl halides, making it a valuable tool for the synthesis of compound libraries in drug discovery.[4] The choice of catalyst, base, and solvent system may require optimization for different substrates to achieve the best results.[3] For instance, for less reactive aryl chlorides, a more active catalyst system such as one employing a biarylphosphine ligand might be necessary.

Safety Precautions

  • Microwave reactions should be carried out in a dedicated microwave reactor with appropriate pressure and temperature controls.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

References

Application Notes and Protocols: (2-Chloro-5-hydroxyphenyl)boronic acid in Synthesis and Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-5-hydroxyphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, hydroxyl, and boronic acid functionalities, allows for regioselective elaboration into complex molecular architectures. These notes provide detailed protocols and application data for the synthesis and subsequent use of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig amination, as well as its application in one-pot multicomponent reactions.

Synthesis of this compound

The synthesis of hydroxyphenyl boronic acids can be achieved from the corresponding bromophenols. The general strategy involves protecting the hydroxyl group, followed by a lithium-halogen exchange or Grignard formation, reaction with a borate ester, and subsequent deprotection/hydrolysis in a "one-pot" sequence.[1]

General Synthetic Workflow

The following diagram illustrates a common synthetic route from a protected bromophenol precursor.

G Start Start: 2-Bromo-4-chlorophenol Protect Protect Hydroxyl Group (e.g., with BOC, TBDMS) Start->Protect Lithiation Lithium-Halogen Exchange (n-BuLi) Protect->Lithiation Borylation Borylation (Triisopropyl borate) Lithiation->Borylation Hydrolysis Hydrolysis / Deprotection (Aqueous Acid) Borylation->Hydrolysis Product Product: This compound Hydrolysis->Product

Caption: General workflow for synthesizing the target boronic acid.

Protocol: One-Pot Synthesis from 2-Bromo-4-chlorophenol

This protocol is a representative example based on established methods for synthesizing aryl boronic acids.[1][2]

  • Protection: To a solution of 2-bromo-4-chlorophenol (1.0 equiv) in anhydrous tetrahydrofuran (THF), add a suitable protecting group reagent (e.g., Di-tert-butyl dicarbonate, 1.1 equiv) and a base (e.g., NaH, 1.1 equiv). Stir at room temperature until protection is complete (monitored by TLC).

  • Lithiation & Borylation: Cool the reaction mixture to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature. After stirring for 1 hour, add triisopropyl borate (1.2 equiv) dropwise.

  • Hydrolysis: Allow the mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by adding 2 M HCl. The acidic conditions will hydrolyze the borate ester and cleave many common protecting groups simultaneously.

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organohalides.[3][4][5] this compound is an excellent substrate for creating biaryl structures, which are common motifs in pharmaceutical compounds.[3]

Suzuki-Miyaura Workflow

G Reactants Reactants: This compound + Aryl Halide/Triflate Reaction Reaction Mixture Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Reaction Heat Heat (80-110 °C) Reaction->Heat Product Product: Substituted Hydroxybiphenyl Heat->Product

Caption: Key components and flow of a typical Suzuki-Miyaura coupling.

Protocol: Synthesis of a Hydroxybiphenyl Derivative
  • Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired aryl halide (e.g., 4-bromoanisole, 1.1 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Solvent & Degassing: Add a solvent mixture, such as dioxane and water (4:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.

Data for Suzuki-Miyaura Coupling Reactions
EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O10012>90
23-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene110885-95
34-ChlorotoluenePd₂(dba)₃/XPhos (2)Cs₂CO₃t-BuOH1001680-90
Note: Data presented are representative yields and conditions based on typical Suzuki-Miyaura couplings involving substituted phenylboronic acids.[6][7]

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N), by coupling boronic acids with alcohols or amines.[8][9][10] This reaction is advantageous as it uses inexpensive copper catalysts and can often be performed in the presence of air.[9][11]

Chan-Lam C-N/C-O Coupling Workflow

G Reactants Reactants: This compound + Amine/Alcohol (R-NH₂/R-OH) Reaction Reaction Mixture Reactants->Reaction Catalyst Cu Catalyst (e.g., Cu(OAc)₂) Catalyst->Reaction Base Base (optional) (e.g., Pyridine, Et₃N) Base->Reaction Solvent Solvent (e.g., DCM, Toluene) Solvent->Reaction Conditions Room Temp to 80 °C (Often open to air) Reaction->Conditions Product Product: Aryl Amine or Aryl Ether Conditions->Product

Caption: General schematic for Chan-Lam C-N and C-O bond formation.

Protocol: Synthesis of an N-Aryl Amine
  • Setup: To a flask, add the amine (e.g., morpholine, 1.0 equiv), this compound (1.2 equiv), copper(II) acetate (Cu(OAc)₂, 1.1 equiv), and a base such as pyridine (2.0 equiv).

  • Solvent: Add an appropriate solvent, such as dichloromethane (DCM).

  • Reaction: Stir the mixture, open to the air, at room temperature. The reaction progress can be monitored by TLC. Reactions can take from a few hours to several days.[8]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.

Data for Chan-Lam Coupling Reactions
EntryCoupling PartnerCatalyst (equiv)Base (equiv)SolventTempTime (h)Yield (%)
1MorpholineCu(OAc)₂ (1.1)Pyridine (2.0)DCMRT4880-90
2AnilineCu(OAc)₂ (1.1)Et₃N (2.0)Toluene80°C2475-85
3PhenolCu(OAc)₂ (1.1)Pyridine (2.0)DCMRT7270-80
Note: Data presented are representative yields and conditions based on typical Chan-Lam couplings.[8][9]

Palladium-Catalyzed Buchwald-Hartwig Amination

As an alternative to copper-catalyzed methods, the Buchwald-Hartwig amination provides a powerful and often more general route to C-N bonds using a palladium catalyst.[12][13][14] This reaction typically requires an inert atmosphere and specific phosphine ligands to achieve high efficiency.[15]

Buchwald-Hartwig Logical Flow

G cluster_0 Reaction Components cluster_1 Catalytic System ArylHalide Aryl Halide Setup Combine & Degas in Anhydrous Solvent ArylHalide->Setup Amine Amine Amine->Setup Pd_Source Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_Source->Setup Ligand Phosphine Ligand (e.g., BINAP, XPhos) Ligand->Setup Base Strong Base (e.g., NaOt-Bu) Base->Setup Heat Heat under Inert Atmosphere Setup->Heat Product Aryl Amine Product Heat->Product

References

Application Notes and Protocols for the Use of (2-Chloro-5-hydroxyphenyl)boronic Acid in Chan-Lam Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2-Chloro-5-hydroxyphenyl)boronic acid in Chan-Lam cross-coupling reactions. This versatile reagent serves as a valuable building block for the synthesis of complex diaryl ethers and N-aryl compounds, which are significant scaffolds in medicinal chemistry and drug discovery.

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an alcohol or an amine.[1][2] A key advantage of this reaction is that it can often be conducted under mild conditions, open to the air, making it a practical alternative to other cross-coupling methods like the Buchwald-Hartwig reaction.[1][3]

Reaction Principle and Advantages

The Chan-Lam reaction facilitates the formation of a C-O or C-N bond by coupling this compound with a suitable phenol, amine, or other N-H containing heterocycle. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and often requires a base to facilitate the deprotonation of the heteroatom nucleophile.[1][3]

Key Advantages:

  • Mild Reaction Conditions: Often proceeds at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[4][5]

  • Broad Substrate Scope: Applicable to a wide range of phenols, anilines, amides, and other N-H containing compounds.[3]

  • Cost-Effective: Utilizes an inexpensive and abundant copper catalyst.[5]

  • Functional Group Tolerance: The reaction is generally tolerant of a variety of functional groups on both coupling partners.

Catalytic Cycle

The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The key steps involve:

  • Ligand Exchange: The copper(II) catalyst coordinates with the heteroatom nucleophile (amine or alcohol).

  • Transmetalation: The arylboronic acid transfers its aryl group to the copper center.

  • Oxidation: The Cu(II) intermediate is oxidized to a Cu(III) species, often with the help of an oxidant like oxygen from the air.

  • Reductive Elimination: The C-heteroatom bond is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species which is then re-oxidized to Cu(II) to complete the catalytic cycle.[1]

Chan_Lam_Cycle cluster_main Catalytic Cycle CuII Cu(II) Catalyst CuII_Nuc Cu(II)-Nucleophile Complex CuII->CuII_Nuc + R-XH CuIII Cu(III) Intermediate CuII_Nuc->CuIII + Ar-B(OH)₂ (Transmetalation) CuI Cu(I) Species CuIII->CuI Product Product (Ar-Nu) CuIII->Product Reductive Elimination CuI->CuII Oxidation (O₂) ArBOH2 This compound ArBOH2->CuII_Nuc RXH Nucleophile (Phenol or Amine) RXH->CuII Workflow start Start reagents Combine Reactants: - this compound - Nucleophile (Amine/Phenol) - Copper Catalyst - Base - Solvent start->reagents reaction Stir at Specified Temperature (e.g., RT to 80°C) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer reaction->workup purification Purification: - Concentrate solvent - Purify by column chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End characterization->end

References

Troubleshooting & Optimization

How to prevent protodeboronation of (2-Chloro-5-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of (2-Chloro-5-hydroxyphenyl)boronic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-chloro-5-hydroxyphenol as a byproduct. This process consumes the boronic acid, leading to reduced yields in coupling reactions, such as the Suzuki-Miyaura coupling, and can complicate the purification of the desired product.[1][2][3] this compound can be susceptible to this reaction, particularly under basic conditions used in many cross-coupling reactions.[4][5]

Q2: What factors promote the protodeboronation of this compound?

A: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH (typically pH > 10).[5] This is particularly relevant as many Suzuki-Miyaura couplings are performed in basic media to facilitate transmetalation.[6] Base catalysis proceeds through the formation of a more reactive tetrahedral boronate anion.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur. While some water can be beneficial in Suzuki couplings, excessive amounts can promote this side reaction.[7]

  • Inefficient Catalytic System: If the desired coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[7]

  • Electronic Properties: The electron-withdrawing nature of the ortho-chloro group and the electron-donating nature of the para-hydroxyl group can influence the electronic density at the carbon-boron bond, potentially affecting its stability. Ortho-substituted arylboronic acids can be particularly prone to decomposition under basic conditions.[4]

Q3: How should I store this compound to ensure its stability?

A: To maintain the quality and stability of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[8][9] Refrigeration is often recommended for long-term storage. Avoid exposure to heat and direct sunlight.

Q4: Are boronic esters of this compound more stable to protodeboronation?

A: Converting a boronic acid to a boronic ester, such as a pinacol ester, is a common strategy to enhance stability and suppress protodeboronation.[10] Boronic esters are generally more robust towards oxidation and can be more resistant to protodeboronation under certain reaction conditions.[2][11] However, it is important to note that esters can still undergo hydrolysis back to the boronic acid, especially in the presence of water and base, which can then be susceptible to protodeboronation.[5] The stability of boronic esters is also dependent on the diol used for esterification.[10][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant formation of 2-chloro-5-hydroxyphenol byproduct (protodeboronation) Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) can accelerate protodeboronation.Optimize the Base: Switch to a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[7]
High Reaction Temperature: Elevated temperatures increase the rate of protodeboronation.Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C). If the reaction is slow, consider a more active catalyst system rather than increasing the temperature.
Presence of Excess Water: Water acts as a proton source for protodeboronation.Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture. If an aqueous co-solvent is necessary, minimize the amount of water.[7]
Inefficient Catalytic System: A slow Suzuki-Miyaura coupling allows more time for the boronic acid to decompose.Optimize Catalyst and Ligands: Increase the catalyst loading to accelerate the desired reaction. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling.[3] Use pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps.
Low or No Yield of Desired Product Degraded Boronic Acid: The this compound may have degraded during storage.Verify Reagent Purity: Check the purity of the boronic acid by NMR or other analytical techniques before use. If degradation is suspected, consider purifying the boronic acid or using a fresh batch.
Oxygen Contamination: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.Degas Solvents and Use Inert Atmosphere: Ensure all solvents are properly degassed before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[7]

Experimental Protocols

Protocol 1: Conversion to Pinacol Ester for Enhanced Stability

This protocol describes the conversion of this compound to its more stable pinacol ester derivative, which can then be used in subsequent coupling reactions.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Standard glassware for reaction and workup

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient amount of anhydrous toluene or THF to dissolve the reactants (approximately 0.2-0.5 M concentration).

  • If using THF, add activated 4Å molecular sieves to the flask.

  • If using toluene, heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • If using THF with molecular sieves, stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 4-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove molecular sieves (if used).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel or by recrystallization.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound (or its pinacol ester) under conditions designed to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • This compound or its pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

  • Anhydrous base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water 10:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for reaction, workup, and purification

Procedure:

  • Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas (argon or nitrogen).

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the anhydrous base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Protodeboronation_Pathway A This compound Ar-B(OH)₂ B Tetrahedral Boronate [Ar-B(OH)₃]⁻ A->B + OH⁻ (High pH) C Protodeboronation Product 2-Chloro-5-hydroxyphenol (Ar-H) B->C + H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis & Troubleshooting start Start: this compound ester Convert to Pinacol Ester (Optional, for stability) start->ester setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvents - Mild Base (e.g., K₂CO₃) - Low Temperature (e.g., 80°C) start->setup Direct Use ester->setup reaction Run Coupling Reaction setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring check Check for Protodeboronation (Formation of Ar-H) monitoring->check optimize Optimize Conditions: - Lower Temperature - Change Base - Screen Catalysts check->optimize If significant

Caption: Workflow for minimizing protodeboronation.

References

Technical Support Center: Minimizing Homocoupling of (2-Chloro-5-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize the homocoupling of (2-Chloro-5-hydroxyphenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant side reaction?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid starting material react to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-dichloro-5,5'-dihydroxybiphenyl. This side reaction reduces the yield of the desired cross-coupled product and introduces a significant impurity that can be difficult to separate, complicating the purification process.[1]

Q2: What are the primary causes of homocoupling in Suzuki reactions?

A2: There are two main pathways that lead to the homocoupling of boronic acids:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the coupling of two boronic acid molecules.[1][2][3][4] Rigorous exclusion of oxygen is one of the most effective ways to prevent this pathway.[1][5]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, the Pd(II) can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[1][4][5] This is often a problem at the beginning of the reaction before the main catalytic cycle is fully established.

Q3: How does the choice of palladium source influence the formation of homocoupling byproducts?

A3: The palladium source significantly impacts the extent of homocoupling. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is generally preferred because it does not require an initial reduction step and can directly enter the catalytic cycle.[1][6] This minimizes the concentration of Pd(II) species available to promote homocoupling. Modern palladium precatalysts, like those developed by Buchwald, are also designed to cleanly generate the active Pd(0) catalyst and suppress side reactions.[1]

Q4: What role do ligands play in minimizing homocoupling?

A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, the use of bulky and electron-rich phosphine ligands is highly recommended.[1][6] Ligands such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or sterically demanding alkylphosphines (e.g., P(t-Bu)₃) accelerate the key steps of the desired catalytic cycle (oxidative addition and reductive elimination), making the competing homocoupling pathway less favorable.[6][7] N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong binding to the palladium center.[6]

Q5: How does the choice of base affect the reaction?

A5: The base is necessary to activate the boronic acid for the transmetalation step, but an improper choice can promote side reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1][8] The phenolic -OH group in this compound is acidic and will react with the base, which should be factored into the amount of base used.

Q6: What is the influence of solvents and temperature on homocoupling?

A6: Solvents and temperature are critical parameters. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[1] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress the homocoupling side reaction, as higher temperatures can sometimes accelerate its rate.[1] However, reaction kinetics can be complex, and in some cases, higher temperatures may favor the desired cross-coupling over side reactions like protodeboronation.[9] Therefore, temperature optimization is specific to the substrate and catalytic system.

Troubleshooting Guide for Excessive Homocoupling

If you are observing significant formation of 2,2'-dichloro-5,5'-dihydroxybiphenyl, follow this logical workflow to diagnose and resolve the issue.

G Troubleshooting Workflow for Minimizing Homocoupling start Problem: Excessive Homocoupling Detected check_o2 1. Is the reaction rigorously deoxygenated? start->check_o2 check_pd 2. What is the Palladium source? check_o2->check_pd Yes sub_o2 Action: Improve degassing. Use N₂/Ar sparge or freeze-pump-thaw. check_o2->sub_o2 No check_ligand 3. Is the ligand optimal? check_pd->check_ligand Using Pd(0) or Precatalyst sub_pd Action: Switch from Pd(II) to a Pd(0) source or a Buchwald precatalyst. check_pd->sub_pd Using Pd(II) (e.g., Pd(OAc)₂) check_conditions 4. Are the base and solvent appropriate? check_ligand->check_conditions Using Bulky, Electron-Rich Ligand sub_ligand Action: Use a bulky, electron-rich phosphine (e.g., SPhos, XPhos). check_ligand->sub_ligand Using simple ligand (e.g., PPh₃) check_temp 5. Is the temperature optimized? check_conditions->check_temp Yes sub_conditions Action: Use a weaker base (K₂CO₃, K₃PO₄). Screen aprotic solvents. check_conditions->sub_conditions No solution Solution: Minimized Homocoupling check_temp->solution Yes sub_temp Action: Screen lower temperatures (e.g., RT to 60°C) to find optimal point. check_temp->sub_temp No sub_o2->check_pd sub_pd->check_ligand sub_ligand->check_conditions sub_conditions->check_temp sub_temp->solution

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Data Presentation: Optimizing Reaction Parameters

The selection of catalyst, ligand, and base is critical. The following tables summarize general trends for minimizing homocoupling.

Table 1: Comparison of Palladium Sources and their General Effect on Homocoupling

Palladium Source CategoryExamplesTypical Oxidation StateTendency for HomocouplingRationale
Pd(II) Salts Pd(OAc)₂, PdCl₂+2HigherCan directly react with boronic acid before reduction to active Pd(0).[1][4]
Pd(0) Complexes Pd(PPh₃)₄, Pd₂(dba)₃0LowerEnters the catalytic cycle directly, minimizing available Pd(II).[1][6]
Palladium Precatalysts Buchwald G3/G4, PEPPSI+2SuppressedDesigned for clean and efficient in-situ generation of the active Pd(0) catalyst.[1][4]

Table 2: General Impact of Ligand Choice on Suppressing Homocoupling

Ligand TypeExamplesGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines PPh₃Less bulky, less electron-donatingMay allow for more homocoupling, especially under non-ideal conditions.[6]
Bulky, Electron-Rich Phosphines P(t-Bu)₃, SPhos, XPhosSterically demanding, strong electron donorsGenerally suppress homocoupling by accelerating the desired catalytic cycle.[1][6][7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, sterically tunableCan be very effective due to strong, stabilizing binding to palladium.[6]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0 - 3.0 equiv).

    • Seal the flask with a septum.

  • Deoxygenation:

    • Evacuate the flask under vacuum and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle 3-5 times.

    • Add the chosen anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, toluene) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use. A nitrogen subsurface sparge of the reaction mixture for 10-15 minutes can also be effective.[5][10]

  • Catalyst Addition:

    • In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and dissolve them in a small amount of deoxygenated solvent.

    • Add the catalyst solution to the reaction flask via syringe. If using an air-stable precatalyst, it can be added in step 1 with the other solids.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., start by screening temperatures from 60°C to 80°C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Understanding the mechanisms is key to controlling the reaction outcome.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ar_pd_x Ar-Pd(II)-X (Oxidative Addition Complex) pd0->ar_pd_x Oxidative Addition ar_x Ar-X (Aryl Halide) ar_x->ar_pd_x ar_pd_ar Ar-Pd(II)-Ar' ar_pd_x->ar_pd_ar Transmetalation ar_b Ar'-B(OH)₂ (Boronic Acid) ar_b->ar_pd_x base Base base->ar_b ar_pd_ar->pd0 Reductive Elimination product Ar-Ar' (Desired Product) ar_pd_ar->product

Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G Undesired Homocoupling Side Reactions cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precursor Pathway pd0 Pd(0)L₂ pd2_o Pd(II) Species pd0->pd2_o Oxidation o2 O₂ o2->pd0 homo_product1 Ar-Ar (Homocoupling Product) pd2_o->homo_product1 Coupling boronic_acid1 2 x Ar-B(OH)₂ boronic_acid1->pd2_o pd2_precursor Pd(II) Precursor (e.g., Pd(OAc)₂) homo_product2 Ar-Ar (Homocoupling Product) pd2_precursor->homo_product2 Stoichiometric Coupling pd0_generated Pd(0)L₂ pd2_precursor->pd0_generated Reduction boronic_acid2 2 x Ar-B(OH)₂ boronic_acid2->pd2_precursor

Caption: The two primary mechanisms responsible for boronic acid homocoupling.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. However, achieving high yields can be challenging, particularly when working with substituted boronic acids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is giving a low to no yield. What are the first things I should check?

A1: When a Suzuki reaction fails or provides low yields, a systematic check of the fundamental reaction parameters is the best starting point. Here are the initial checks to perform:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially those prone to protodeboronation.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation without causing degradation of your starting materials or products.[1] For biphasic reactions, vigorous stirring is essential to ensure maximum contact between the two phases.[1]

Q2: I am observing a significant amount of a byproduct that appears to be my starting arene, just without the boronic acid group. What is happening and how can I prevent it?

A2: This side product is a result of protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is a common issue, especially with electron-rich, heteroaromatic, or vinyl boronic acids.[1] Here are some strategies to minimize this side reaction:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester (Bpin) or a MIDA boronate. These are more resistant to protodeboronation.

Q3: My main byproduct is a symmetrical biaryl derived from my boronic acid. What is this side reaction and how can I suppress it?

A3: This side reaction is known as homocoupling , where two molecules of the boronic acid couple with each other. The primary causes for this are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling.[2][4]

To minimize homocoupling:

  • Thoroughly Degas Your Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas to remove dissolved oxygen.[4]

  • Use a Pd(0) Catalyst Source: Switching from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can reduce the amount of Pd(II) available for homocoupling.[4]

  • Employ Bulky, Electron-Rich Ligands: These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, making it more competitive than the homocoupling pathway.[4]

Troubleshooting Guide for Specific Boronic Acids

Issue 1: Low yields with sterically hindered (ortho-substituted) boronic acids.

Steric hindrance around the boronic acid can slow down the transmetalation step in the catalytic cycle, leading to low yields.

Solutions:

  • Choice of Ligand: Bulky, electron-rich phosphine ligands are crucial for overcoming steric hindrance. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly effective.[5]

  • Choice of Base: A stronger base is often required to facilitate the transmetalation of sterically hindered boronic acids. Potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) are good choices.[5]

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.

LigandBaseSolventTemperature (°C)Yield (%)
SPhosK₃PO₄Toluene/H₂O100High
XPhosK₃PO₄Dioxane110High
RuPhosK₃PO₄t-Amyl alcohol100High
cataCXium ACs₂CO₃Dioxane/H₂O8051

Table 1: Comparison of Ligand and Base Performance for Sterically Hindered Suzuki Couplings. Yields are generalized from multiple sources.[6][7]

Issue 2: Low yields with electron-deficient boronic acids.

Electron-withdrawing groups on the boronic acid can decrease its nucleophilicity, slowing down the transmetalation step. These boronic acids are also more susceptible to protodeboronation.

Solutions:

  • Choice of Base: A strong base is generally needed to enhance the nucleophilicity of the boronate. K₃PO₄ and cesium carbonate (Cs₂CO₃) are often effective.

  • Solvent System: Polar aprotic solvents like dioxane or DMF, often with a small amount of water, can be beneficial.[8] However, for boronic acids highly prone to protodeboronation, anhydrous conditions may be necessary.

  • Use of Boronic Esters or Trifluoroborates: Converting the electron-deficient boronic acid to a more stable pinacol ester or a potassium trifluoroborate salt can improve yields by reducing decomposition.

Substituent on Boronic AcidBaseSolventYield (%)
4-CF₃ (electron-withdrawing)K₃PO₄Dioxane/H₂OModerate to High
4-CN (electron-withdrawing)Cs₂CO₃DioxaneModerate
4-OCH₃ (electron-donating)K₂CO₃Toluene/EtOH/H₂OHigh
4-CH₃ (electron-donating)Na₂CO₃DMF/H₂O98

Table 2: Effect of Substituents and Bases on Suzuki Coupling Yields. Yields are generalized from multiple sources.[9][10][11]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted boronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the ligand (if required, 0.1 equiv).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][9]

Protocol for the Preparation of a Pinacol Boronate Ester from a Boronic Acid
  • Setup: To a round-bottom flask, add the boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a suitable solvent that forms an azeotrope with water, such as toluene or hexane.

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when no more water is collected.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting pinacol boronate ester can often be used without further purification.

Protocol for the Preparation of a MIDA Boronate from a Boronic Acid
  • Reactants: In a flask, combine the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv).[12][13]

  • Solvent: Add anhydrous dioxane.[12][14]

  • Reaction: Heat the mixture at 70 °C for 24 hours. A precipitate will form.[12]

  • Workup: Cool the reaction mixture, and collect the precipitate by filtration. Wash the solid with a suitable solvent and dry under vacuum to yield the MIDA boronate.[14]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln pd2_ox R¹-Pd(II)Ln-X pd0->pd2_ox pd2_trans R¹-Pd(II)Ln-R² pd2_ox->pd2_trans pd2_trans->pd0 reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_basics Check Basics: - Catalyst Activity - Inert Atmosphere - Reagent Purity start->check_basics side_reactions Analyze Side Products check_basics->side_reactions protodeboronation Protodeboronation Observed side_reactions->protodeboronation Yes homocoupling Homocoupling Observed side_reactions->homocoupling Yes no_reaction No Reaction / Starting Material side_reactions->no_reaction No solution_proto Solutions: - Milder Base - Anhydrous Conditions - Use Boronic Ester/MIDA protodeboronation->solution_proto solution_homo Solutions: - Thorough Degassing - Use Pd(0) Source - Bulky Ligands homocoupling->solution_homo solution_no_reaction Solutions: - Stronger Base - Bulky/Electron-Rich Ligand - Higher Temperature no_reaction->solution_no_reaction

Caption: A logical workflow for diagnosing and addressing low yields in Suzuki reactions.

Selecting the Appropriate Boronic Acid Derivative

Boronic_Acid_Selection start Is the Boronic Acid Prone to Decomposition? use_boronic_acid Use Boronic Acid Directly start->use_boronic_acid No consider_derivative Consider a More Stable Derivative start->consider_derivative Yes pinacol_ester Pinacol Ester (Bpin) - Good general stability consider_derivative->pinacol_ester mida_boronate MIDA Boronate - High stability - Useful for slow release consider_derivative->mida_boronate trifluoroborate Potassium Trifluoroborate (BF₃K) - Air and moisture stable consider_derivative->trifluoroborate

Caption: Decision tree for choosing the appropriate boronic acid reagent.

References

Technical Support Center: Optimizing Catalyst and Ligand Choice for Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low to no yield in my Suzuki coupling reaction with a hindered boronic acid. What are the first things I should check?

A1: When a Suzuki coupling with a hindered substrate fails, it is often due to the increased steric bulk slowing down key steps in the catalytic cycle. Here are the primary parameters to investigate:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The use of bulky, electron-rich phosphine ligands is crucial. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates both oxidative addition and reductive elimination.[1][2]

  • Base Selection: A weak base may not be sufficient to activate the sterically hindered boronic acid for the crucial transmetalation step.[1] Stronger, non-nucleophilic bases are often required. Consider switching from common bases like Na₂CO₃ or K₂CO₃ to more potent options such as K₃PO₄, Cs₂CO₃, or t-BuOK.[1][3]

  • Reaction Temperature: Steric hindrance can increase the activation energy of the reaction.[4] Increasing the reaction temperature can provide the necessary energy to overcome these barriers.[5]

  • Solvent Choice: Ensure all reactants, especially the boronic acid and base, are sufficiently soluble in the chosen solvent. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in the dissolution of the base and facilitate the formation of the active boronate species.[3][4]

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic acid and can deactivate the Pd(0) catalyst.[2][3] Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[3]

Q2: My reaction is plagued by side products, primarily homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A2: Homocoupling and protodeboronation are common side reactions, especially with sensitive or hindered boronic acids.

  • To Minimize Homocoupling:

    • Exclude Oxygen: The primary cause of homocoupling is often the presence of oxygen.[3] Rigorous degassing of solvents and maintaining a robust inert atmosphere is critical.[3]

    • Optimize Ligand: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over oxidative homocoupling.[5]

    • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby disfavoring the homocoupling side reaction.[1][5]

  • To Minimize Protodeboronation (cleavage of the C-B bond):

    • Use Milder Bases: While a strong base is needed for activation, extremely harsh basic conditions can promote protodeboronation.[3] A careful screening of bases like K₃PO₄, Cs₂CO₃, or KF might be necessary.[3]

    • Protect the Boronic Acid: Convert the boronic acid into a more stable derivative that slowly releases the active species in situ. Common protecting groups include:

      • MIDA boronates: These are air-stable solids that slowly hydrolyze under the reaction conditions.[6]

      • Trifluoroborate salts (BF₃K): These salts are generally more stable than the corresponding boronic acids.

      • Diethanolamine adducts: These can be easily prepared and offer increased stability.[2]

    • Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions can sometimes suppress protodeboronation.[4]

    • Lower Temperature & Shorter Reaction Time: Minimize the exposure of the boronic acid to harsh conditions by running the reaction at the lowest effective temperature for the shortest time necessary.[3]

Q3: I am working with a particularly challenging di-ortho-substituted boronic acid. What specific catalyst/ligand systems should I consider?

A3: For extremely hindered substrates, specialized ligands and more forcing conditions are often necessary.

  • Highly Bulky Ligands: Beyond the standard Buchwald ligands, consider specialized ligands developed for sterically demanding couplings. For instance, BI-DIME and AntPhos have shown excellent reactivity for tetra-ortho-substituted biaryl couplings.[1][7] SPhos has also been shown to be effective in preparing extremely hindered biaryls.[8]

  • Catalyst Precursors: Utilize palladium pre-catalysts, such as the Buchwald-type G2, G3, or G4 pre-catalysts (e.g., XPhos-Pd-G3). These are often more efficient at generating the active Pd(0) species in solution.[9]

  • High Temperatures: Reactions with severely hindered substrates may require higher boiling point solvents like xylenes and temperatures up to 140 °C.[7]

Data Presentation: Catalyst, Ligand, and Base Performance

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered substrates.

Table 1: Effect of Different Ligands on a Sterically Hindered Aryl-Alkyl Coupling (Reaction: 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid)

LigandConversion (%)Yield of Product (%)Yield of Reduction Side-Product (%)
AntPhos 10063 37
BI-DIME1003169
S-Phos100397
DPPF54054
DPPE100098
DPPP100097
DPPB100098
X-Phos46046
Ru-Phos52052
PCy₃100097
PPh₃83083
Data adapted from a study on sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[7] Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄ base, in xylenes at 140 °C for 12h.

Table 2: Effect of Different Bases on Suzuki Coupling Yield

BaseTypical ConditionsReported Yield Range (%)Notes
Na₂CO₃2M aqueous solution70-98%A common and effective base, but stronger bases may be needed for challenging substrates.[3]
K₂CO₃Solid or aqueous solution60-95%Another widely used carbonate base.[3]
K₃PO₄Solid or aqueous solution85-99%A stronger base, often effective for sterically hindered or electron-deficient partners.[3]
Cs₂CO₃Solid90-99%A highly effective but more expensive base, particularly useful for difficult couplings.[3]
Optimal conditions are highly dependent on the specific substrates being used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Hindered Boronic Acid:

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Hindered boronic acid or a stable derivative (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1 - 5 mol%)[1]

  • Ligand (e.g., SPhos, XPhos, AntPhos) (2 - 10 mol%)[1]

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, xylenes)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base.

  • Add the hindered boronic acid.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for the required time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][2][5]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation cluster_precatalyst Pre-catalyst Activation Pd0 Active Pd(0)L Species OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd0->OxAdd + Ar-X Trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L OxAdd->Trans + Ar'-B(OR)₂ + Base RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 - Ar-Ar' BoronicAcid Hindered Boronic Acid Ar'-B(OH)₂ Boronate Activated Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., K₃PO₄) Boronate->Trans Transmetalation Step Precatalyst Pd(II) Pre-catalyst Precatalyst->Pd0 Reduction

Caption: The Suzuki-Miyaura catalytic cycle for hindered substrates.

Troubleshooting_Workflow Start Low / No Yield with Hindered Boronic Acid Check_Catalyst Is the Catalyst/Ligand System Optimized for Hindered Substrates? Start->Check_Catalyst Use_Bulky_Ligand Action: Use Bulky, Electron-Rich Ligands (XPhos, SPhos, etc.) Check_Catalyst->Use_Bulky_Ligand No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Use_Bulky_Ligand->Check_Base Use_Strong_Base Action: Switch to K₃PO₄, Cs₂CO₃, or t-BuOK Check_Base->Use_Strong_Base No Check_Temp Is the Temperature Sufficiently High? Check_Base->Check_Temp Yes Use_Strong_Base->Check_Temp Increase_Temp Action: Increase Reaction Temperature (80-140 °C) Check_Temp->Increase_Temp No Check_Side_Reactions Are Side Reactions (Homocoupling, Protodeboronation) Observed? Check_Temp->Check_Side_Reactions Yes Increase_Temp->Check_Side_Reactions Mitigate_Side_Reactions Action: Rigorous Degassing. Use Stable Boronic Acid Derivatives (MIDA, BF₃K) Check_Side_Reactions->Mitigate_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Mitigate_Side_Reactions->Success

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

References

Technical Support Center: Purification of Crude (2-Chloro-5-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (2-Chloro-5-hydroxyphenyl)boronic acid after its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Incorrect solvent system: The chosen solvent may not provide a sufficient solubility difference between the desired product and impurities at different temperatures.- Incomplete removal of colored impurities: Highly colored byproducts may co-crystallize with the product.- Solvent Screening: Experiment with different solvent systems. For this compound, consider solvent mixtures like ethyl acetate/hexane or water with pH adjustment. A slurry with n-hexane and a small amount of methyl tert-butyl ether or acetone can also be effective.[1]- Charcoal Treatment: Add activated charcoal to the hot solution before filtration to adsorb colored impurities.
Product Oiling Out During Recrystallization - Supersaturation is too high: The solution is cooled too rapidly.- Low melting point of the crude product: Impurities can depress the melting point.- Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Scratching: Scratch the inside of the flask with a glass rod to induce crystallization.- Seeding: Add a small crystal of pure product to the cooled solution.
Poor Separation in Column Chromatography - Inappropriate stationary phase: Silica gel may not be ideal for all boronic acids due to potential interactions.- Incorrect mobile phase polarity: The eluent may be too polar or not polar enough to achieve good separation.- Stationary Phase: While silica gel is common, consider using neutral alumina for better results with some boronic acids.[2]- Mobile Phase Optimization: Start with a non-polar solvent and gradually increase the polarity. For polar boronic acids, systems like dichloromethane/methanol or ethyl acetate/methanol can be effective.[2] Adding a small amount of acetic acid to the mobile phase can improve peak shape and separation for acidic compounds.
Product Streaking on TLC/Column - Interaction with silica gel: The acidic nature of the boronic acid can lead to strong adsorption on the silica stationary phase.- Mobile Phase Modifier: Add a small percentage of acetic acid or another modifier to the eluent to reduce tailing.[2]- Alternative Stationary Phase: Consider using reversed-phase chromatography (C18) with an appropriate aqueous/organic mobile phase.
Low Yield After Acid-Base Extraction - Incomplete extraction: The pH of the aqueous phase may not be optimal for complete salt formation or regeneration of the boronic acid.- Emulsion formation: An emulsion layer between the organic and aqueous phases can trap the product.- pH Adjustment: Ensure the pH is sufficiently basic (e.g., pH > 10) during the base wash to form the boronate salt and sufficiently acidic (e.g., pH < 4) to regenerate the boronic acid.- Brine Wash: To break up emulsions, add a saturated solution of sodium chloride (brine) during the extraction.
Presence of Boroxine Impurity in Final Product - Dehydration of the boronic acid: Boronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines), especially upon heating.- Minimize Heating: Avoid prolonged heating during purification.- Hydration: Dissolve the product in a suitable solvent and add a small amount of water to hydrolyze the boroxine back to the boronic acid before final isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities in the synthesis of arylboronic acids include:

  • Unreacted starting materials: Such as the corresponding aryl halide.

  • Homocoupling byproducts: Formed from the reaction of two molecules of the organometallic intermediate.

  • Protodeboronation products: Where the boronic acid group is replaced by a hydrogen atom.

  • Boronic anhydrides (Boroxines): Cyclic trimers formed by the dehydration of the boronic acid.

Q2: Which purification method is generally the most effective for this compound?

A2: The most effective method depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice for removing minor impurities if a suitable solvent system can be found.

  • Acid-base extraction is very effective for separating the acidic boronic acid from non-acidic impurities.[2][3]

  • Column chromatography is useful for separating impurities with similar polarities to the product but can be less scalable.

Q3: Can I use reversed-phase HPLC for the purification of this compound?

A3: Yes, reversed-phase HPLC using a C18 column can be a very effective method for purifying polar compounds like this compound, especially for achieving high purity on a smaller scale.[4] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.[4]

Q4: My purified this compound is degrading upon storage. How can I prevent this?

A4: Arylboronic acids can be susceptible to degradation. To improve stability, store the purified product in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Comparison of Purification Methods

The following table summarizes typical results for common purification methods for arylboronic acids. The exact values for this compound may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Initial Purity (%) Typical Final Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Recrystallization 80 - 95> 9860 - 85Scalable, cost-effective.Finding a suitable solvent can be challenging; may not remove all impurities.
Acid-Base Extraction 70 - 90> 9770 - 90Excellent for removing non-acidic impurities; scalable.[2][3]May not remove acidic impurities; can be labor-intensive.
Silica Gel Column Chromatography 50 - 85> 9940 - 70High resolution for separating closely related impurities.Can be slow and costly for large quantities; potential for product degradation on silica.

Experimental Protocols

Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum recovery, cool further in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). The boronic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Organic Impurity Removal: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining non-acidic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), causing the pure boronic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Visualization

Purification Strategy Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for crude this compound.

Purification_Workflow Purification Strategy for this compound start Crude Product This compound assess_purity Assess Purity & Impurity Profile (TLC, NMR, LC-MS) start->assess_purity high_purity High Purity? (>90%) assess_purity->high_purity recrystallization Recrystallization high_purity->recrystallization Yes complex_mixture Complex Mixture or Low Purity? (<90%) high_purity->complex_mixture No final_product Pure Product (>98%) recrystallization->final_product acid_base Acid-Base Extraction acid_base->final_product chromatography Column Chromatography chromatography->final_product non_acidic_impurities Mainly Non-Acidic Impurities? complex_mixture->non_acidic_impurities non_acidic_impurities->acid_base Yes non_acidic_impurities->chromatography No

Caption: Workflow for selecting a purification strategy.

References

Technical Support Center: Purification of Active Pharmaceutical Ingredients (APIs) from Residual Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual boronic acid from Active Pharmaceutical Ingredients (APIs) post-reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual boronic acid from my API?

Arylboronic acids have been identified as potentially mutagenic impurities.[1][2] Therefore, regulatory authorities may require strict control over their levels in final APIs. Beyond potential toxicity, residual boronic acids can interfere with downstream processes and affect the purity, stability, and overall quality of the final drug product.

Q2: What are the most common methods for removing residual boronic acid?

The most prevalent and effective methods include:

  • Liquid-Liquid Extraction: Utilizing a basic aqueous wash to convert the boronic acid into its water-soluble boronate salt.[3][4]

  • Scavenger Resins: Employing solid-supported scavengers with functional groups like diethanolamine (DEAM) or diols that selectively bind to boronic acids.[1]

  • Chromatography: Using techniques such as column chromatography for purification.[5][6]

  • Crystallization: Purifying the API through selective crystallization, leaving the boronic acid impurity in the mother liquor.[5]

  • Deboronation: Chemically converting the boronic acid to a more easily removable byproduct.[7]

Q3: How do I choose the best removal method for my specific API?

The choice of method depends on several factors, including the chemical properties of your API (e.g., stability in acidic or basic conditions), the properties of the boronic acid, the scale of your reaction, and the required final purity. The decision-making workflow below can guide your selection process.

Method Selection Workflow

Decision-Making Workflow for Boronic Acid Removal cluster_alternatives Alternative/Secondary Methods start Crude API with Residual Boronic Acid api_stability Is the API stable to basic conditions? start->api_stability extraction Liquid-Liquid Extraction (Basic Wash) api_stability->extraction Yes scavenger Scavenger Resin api_stability->scavenger No chromatography Column Chromatography api_stability->chromatography Consider if extraction is insufficient end Purified API extraction->end scavenger->chromatography Consider if resin is ineffective scavenger->end crystallization Crystallization chromatography->crystallization If co-elution occurs crystallization->end

Caption: Decision-making workflow for selecting a suitable boronic acid removal method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield after basic wash (Liquid-Liquid Extraction) 1. Emulsion formation during extraction. 2. API has some solubility in the basic aqueous layer. 3. API is not stable under the basic conditions used.1. Add brine to the separatory funnel to break the emulsion. 2. Perform multiple extractions with smaller volumes of the basic solution. Back-extract the combined aqueous layers with a fresh portion of the organic solvent. 3. Use a milder base (e.g., saturated sodium bicarbonate solution instead of 1-2 M NaOH). Monitor the stability of your API at the chosen pH beforehand.
Boronic acid still present after basic wash 1. Insufficient amount or concentration of base. 2. Insufficient mixing or contact time. 3. The boronic acid has low acidity and does not readily form a boronate salt.1. Increase the concentration or volume of the basic wash. Ensure the pH of the aqueous layer is sufficiently high. 2. Shake the separatory funnel vigorously for a longer period. 3. Consider using a scavenger resin as an alternative.
Boronic acid co-elutes with API during column chromatography 1. Similar polarity of the API and the boronic acid. 2. Tailing of the boronic acid peak.1. Optimize the solvent system. A different solvent system may improve separation.[3] 2. For pinacol boronic esters, try using silica gel impregnated with boric acid to reduce streaking.[6] Consider reverse-phase chromatography if normal phase is ineffective.
Scavenger resin is not effectively removing the boronic acid 1. Insufficient equivalents of scavenger resin. 2. Inappropriate solvent for scavenging. 3. The boronic acid is sterically hindered.1. Increase the equivalents of the scavenger resin. 2. Ensure the solvent allows for good swelling of the resin and solubility of the boronic acid. 3. Increase the reaction time with the scavenger resin and/or gently heat the mixture if the API is stable.

Experimental Protocols

Protocol 1: Removal of Boronic Acid via Basic Liquid-Liquid Extraction

This method is suitable for APIs that are stable under basic conditions and soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture containing the API and residual boronic acid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The boronate salt of the boronic acid will be in the aqueous (bottom) layer. Drain the aqueous layer.

  • Repeat: Repeat the extraction with the basic solution one or two more times to ensure complete removal.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified API.

Protocol 2: Removal of Boronic Acid using a Scavenger Resin

This protocol is ideal for APIs that are sensitive to aqueous basic conditions. Diethanolamine (DEAM) functionalized resins are particularly effective for scavenging boronic acids.[8]

  • Resin Selection: Choose a suitable boronic acid scavenger resin (e.g., DEAM resin).

  • Dissolution: Dissolve the crude API in an appropriate organic solvent in which the API is soluble and the resin has good swelling characteristics.

  • Scavenging: Add the scavenger resin (typically 2-4 equivalents relative to the estimated amount of residual boronic acid) to the solution.

  • Agitation: Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours.

  • Monitoring: Monitor the removal of the boronic acid from the solution using a suitable analytical technique (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified API.

Scavenger Resin Workflow

Experimental Workflow for Boronic Acid Scavenging start Crude API Solution add_resin Add Scavenger Resin (e.g., DEAM resin) start->add_resin stir Stir at Room Temperature (1-24 hours) add_resin->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete filter Filter to Remove Resin monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate end Purified API concentrate->end

Caption: A typical experimental workflow for removing residual boronic acid using a scavenger resin.

Quantitative Data Summary

The following table provides a semi-quantitative comparison of the common methods for boronic acid removal. The actual performance may vary depending on the specific API, boronic acid, and experimental conditions.

Method Typical Removal Efficiency API Recovery Processing Time Scalability Key Advantages Key Disadvantages
Liquid-Liquid Extraction >95%Good to ExcellentShortExcellentLow cost, simple equipment.Requires API stability to base, potential for emulsion formation.
Scavenger Resins >98%ExcellentModerate to LongGoodHigh selectivity, simple workup (filtration).[1]Higher cost of resins, may require optimization of reaction time.
Column Chromatography Variable (70-99%)Fair to GoodLongLimitedCan remove multiple impurities simultaneously.Can be tedious, potential for API loss on the column, solvent intensive.[5]
Crystallization >99% (with optimization)Good to ExcellentModerate to LongExcellentCan provide very high purity, scalable.Requires suitable solvent system, may require seeding.[]

References

Technical Support Center: Coupling Strategies for (2-Chloro-5-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (2-Chloro-5-hydroxyphenyl)boronic acid in coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the initial checks I should perform?

A1: When encountering a low or non-existent yield in a Suzuki-Miyaura coupling, a systematic check of the reaction components and conditions is crucial. The primary parameters to verify are:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen contamination can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[1] It is imperative to properly degas the solvent and maintain the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Reagent Purity: Verify the purity of both the this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical. The base must be sufficiently strong to promote transmetalation without causing the degradation of the starting materials or the desired product.[1] For anhydrous reactions, ensure the base is dry and finely powdered.[1] In biphasic systems, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I am observing significant decomposition of my this compound, likely through protodeboronation. How can this be minimized?

A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a frequent side reaction, especially with electron-deficient boronic acids.[2][3] The following strategies can help mitigate this issue:

  • Employ Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][2]

  • Utilize Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce the extent of protodeboronation.[1]

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters. These are generally more resistant to protodeboronation and can be used in the coupling reaction.

Q3: The hydroxyl group on my boronic acid appears to be interfering with the reaction. What strategies can I employ to address this?

A3: The acidic proton of the hydroxyl group can interfere with the basic conditions of the Suzuki coupling. Here are two common approaches:

  • Protection of the Hydroxyl Group: The hydroxyl group can be protected with a suitable protecting group that is stable to the reaction conditions and can be easily removed afterward. Common protecting groups for phenols include methyl ethers or silyl ethers.

  • Use of a Stronger Base in Stoichiometric Amounts: A strong enough base can deprotonate the hydroxyl group in situ. It is important to use a sufficient amount of base to neutralize the hydroxyl proton and facilitate the catalytic cycle.

Q4: Are there alternative coupling reactions to the Suzuki-Miyaura coupling for forming a C-C or C-O bond with this compound?

A4: Yes, other cross-coupling reactions can be considered:

  • Chan-Lam Coupling: For the formation of a C-O bond (ether linkage), the Chan-Lam coupling is a viable alternative. This copper-catalyzed reaction couples boronic acids with alcohols or phenols.[4] It can often be performed at room temperature in the presence of air.[4]

  • Stille Coupling: Although it involves organotin reagents, which have toxicity concerns, the Stille coupling is another powerful C-C bond-forming reaction.

Troubleshooting Guides

Low Yield or No Reaction
Potential Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of palladium catalyst. Consider using a more active and air-stable precatalyst, such as a Buchwald palladacycle.[1]
Oxygen ContaminationEnsure the solvent is thoroughly degassed. Purge the reaction vessel with an inert gas (Ar or N₂) before adding reagents and maintain a positive pressure throughout the reaction.[1]
Suboptimal BaseScreen different bases. For electron-deficient boronic acids, bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective.[5] Ensure the base is anhydrous if running the reaction under anhydrous conditions.
Inappropriate SolventTest different solvent systems. Common choices include toluene/water, dioxane/water, or THF/water.[5] The choice of solvent can influence the solubility of reagents and the efficacy of the base.
Low Reaction TemperatureGradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed at a reasonable rate.[1]
Significant Side Product Formation
Side Product Potential Cause Troubleshooting Step
Homocoupling of Boronic AcidPresence of oxygen.Rigorously exclude oxygen from the reaction mixture.[1]
ProtodeboronationStrong base and/or presence of water.Switch to a milder base (e.g., KF, K₂CO₃).[1] Use anhydrous solvents and reagents.[1]
Dehalogenation of Aryl HalideCertain catalyst/ligand combinations or reaction conditions.Screen different phosphine ligands. Consider lowering the reaction temperature.

Experimental Protocols

Standard Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point for the coupling of this compound with an aryl bromide.

Reagents:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and potassium carbonate.

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Protocol for Low Yield

If the standard protocol results in a low yield, consider the following optimized conditions for challenging electron-deficient substrates.

Reagents:

  • This compound (1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[1]

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the aryl bromide, this compound, and finely powdered, dry potassium phosphate to a dry reaction vessel.

  • Add the palladium precatalyst and ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress.

  • Follow the workup and purification steps as described in the standard protocol.

Data Presentation

Table 1: Comparison of Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.Lower activity for challenging substrates, may require higher temperatures.[5]2-5
PdCl₂(dppf)Diphosphine complexRelatively air-stable and effective for a range of substrates.May not be as active as Buchwald-type ligands for electron-deficient partners.1-3
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[5]Air-sensitive and higher cost.[5]1-2
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[5]Air-sensitive and higher cost.[5]1-2

Table 2: Comparison of Common Bases and Solvents

BaseSolvent SystemKey Characteristics
K₂CO₃Dioxane/H₂O or Toluene/EtOH/H₂OA common and moderately strong base, effective for many couplings.[5]
K₃PO₄Toluene/H₂O or DioxaneA stronger base that can promote high reaction rates, often used for challenging substrates.[5]
Cs₂CO₃THF or DioxaneA strong base that can accelerate slow reactions, but is more expensive and can promote side reactions.[5]
KFAnhydrous THF or DioxaneA milder base, particularly useful for preventing protodeboronation.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, and Base purge Purge with Inert Gas reagents->purge add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify Troubleshooting_Decision_Tree start Low/No Yield check_catalyst Is the catalyst active and handled properly? start->check_catalyst check_inert Is the reaction under a strict inert atmosphere? check_catalyst->check_inert Yes new_catalyst Use fresh or more active catalyst check_catalyst->new_catalyst No check_reagents Are the boronic acid and aryl halide pure? check_inert->check_reagents Yes improve_inert Improve degassing and inert gas purge check_inert->improve_inert No optimize_conditions Optimize Conditions: Base, Solvent, Temperature check_reagents->optimize_conditions Yes purify_reagents Purify or use new reagents check_reagents->purify_reagents No success Improved Yield optimize_conditions->success new_catalyst->check_catalyst improve_inert->check_inert purify_reagents->check_reagents

References

Impact of inert atmosphere quality on (2-Chloro-5-hydroxyphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloro-5-hydroxyphenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere crucial for reactions with this compound?

A1: An inert atmosphere, typically nitrogen or argon, is critical for several reasons. The palladium (Pd(0)) catalyst used in Suzuki-Miyaura coupling is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state, which halts the catalytic cycle.[1] Additionally, this compound itself is susceptible to oxidative degradation, which can lead to the formation of phenol byproducts and a reduction in the yield of the desired product.[2] Moisture can also lead to competitive hydrolysis of the boronic acid, a side reaction known as protodeboronation, which further reduces the efficiency of the coupling reaction.

Q2: What is the difference between using nitrogen and argon as the inert gas?

A2: Both nitrogen and argon are effective at displacing oxygen. Argon is denser than air, which allows it to form a protective "blanket" over the reaction mixture. Nitrogen is a more economical option. For most standard Suzuki couplings, high-purity nitrogen is sufficient. However, for highly sensitive systems or when using particularly air-sensitive reagents, argon is often preferred.

Q3: My reaction is showing low or no yield. What are the likely causes related to the inert atmosphere?

A3: Low or no yield is a common issue often linked to inadequate inert atmosphere quality. The primary causes include:

  • Insufficiently Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Failure to properly degas the solvent before use is a frequent source of reaction failure.

  • Leaks in the Reaction Setup: Even small leaks in the glassware or tubing can allow oxygen and moisture to enter the system. Ensure all joints are well-sealed.

  • Impure Inert Gas: The inert gas supply itself may be contaminated. Using a high-purity gas source is recommended.

  • Catalyst Inactivation: The palladium catalyst may have been deactivated by exposure to air before or during the reaction setup.

Q4: I am observing significant amounts of homocoupling and protodeboronation byproducts. Is this related to the inert atmosphere?

A4: Yes, the formation of these byproducts is strongly linked to the presence of oxygen and water.

  • Homocoupling: The presence of oxygen can promote the homocoupling of the boronic acid, leading to the formation of a biaryl byproduct derived from two molecules of the boronic acid.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often accelerated by the presence of water and can be a significant issue with electron-rich or sterically hindered boronic acids.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.

Issue 1: Low or No Product Formation
Potential Cause Recommended Action
Poor Inert Atmosphere Quality - Ensure all glassware is oven-dried and cooled under a stream of inert gas. - Use a robust inerting technique, such as at least three vacuum/backfill cycles. - Thoroughly degas all solvents by sparging with inert gas for at least 30 minutes or by using the freeze-pump-thaw method. - Check for leaks in the reaction setup using a positive pressure of inert gas and a bubbler.
Inactive Catalyst - Use a fresh batch of palladium catalyst. - If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[1]
Boronic Acid Degradation - Store this compound under an inert atmosphere and in a cool, dark place. - Consider using a more stable derivative, such as a boronate ester (e.g., pinacol ester), which can be more resistant to protodeboronation.
Suboptimal Reaction Conditions - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents. - Adjust the reaction temperature.
Issue 2: Significant Side Product Formation (Homocoupling, Protodeboronation)
Potential Cause Recommended Action
Presence of Oxygen - Improve the degassing procedure for solvents. - Ensure a continuous positive pressure of high-purity inert gas throughout the reaction. - Add the catalyst and ligand under a positive flow of inert gas.
Presence of Water - Use anhydrous solvents and reagents. - If an aqueous base is used, minimize the amount of water and ensure the organic solvent is thoroughly degassed.
High Reaction Temperature - Lower the reaction temperature if possible, as higher temperatures can accelerate degradation pathways.
Inappropriate Base - Strong bases can sometimes promote side reactions. Consider screening milder bases.

Data Presentation

Atmosphere Approximate O₂ Level (ppm) Approximate H₂O Level (ppm) Expected Yield (%) Key Side Products
High-Purity Argon< 5< 5> 90%Minimal
Standard Nitrogen10-5010-5070-90%Minor homocoupling and protodeboronation
Poorly Degassed System100-500100-50030-60%Significant homocoupling and protodeboronation
Air~210,000Variable< 10%Predominantly degradation products and side reactions

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling under an Inert Atmosphere

1. Glassware Preparation:

  • Oven-dry all glassware (e.g., Schlenk flask, condenser) at 120 °C for at least 4 hours.

  • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of high-purity nitrogen or argon.

2. Reagent and Solvent Preparation:

  • Degas the reaction solvent (e.g., dioxane/water mixture) by sparging with nitrogen or argon for 30-60 minutes.

  • If using solid reagents, ensure they are dry and have been stored under inert conditions if they are air or moisture-sensitive.

3. Reaction Setup:

  • To the Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents) under a positive pressure of inert gas.

  • Seal the flask with a septum.

  • Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times.

  • Add the degassed solvent via a syringe.

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand in a small amount of degassed solvent.

  • Add the catalyst solution to the reaction flask via syringe.

4. Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up to remove the base and other inorganic salts.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative\nAddition Ar'-B(OH)2 (2-Chloro-5-hydroxyphenyl) boronic acid Boronate Ar'-B(OH)3- Ar'-B(OH)2->Boronate + Base Base Base Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_atmosphere Check Inert Atmosphere Quality start->check_atmosphere atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok improve_atmosphere Improve Degassing & Seal System atmosphere_ok->improve_atmosphere No check_reagents Check Reagent Quality atmosphere_ok->check_reagents Yes improve_atmosphere->check_atmosphere reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh Catalyst & Dry Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) reagents_ok->optimize_conditions Yes replace_reagents->check_reagents success Successful Reaction optimize_conditions->success

Caption: Troubleshooting flowchart for low-yield reactions.

References

Column chromatography techniques for purifying boronic acid reaction products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of boronic acid reaction products. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to column chromatography techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of boronic acids and their derivatives.

Issue 1: Product Decomposition or Streaking on Silica Gel Column

Question: My boronic acid is either not eluting, streaking down the column, or decomposing on the silica gel. How can I resolve this?

Answer: This is a frequent challenge as the Lewis acidic nature of silica gel can lead to the decomposition of boronic acids or their strong, irreversible adsorption.[1][2][3] Here are several strategies to mitigate this issue:

  • Stationary Phase Modification:

    • Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can reduce the Lewis acidity of the stationary phase, thus minimizing over-adsorption and decomposition of boronic esters.[4][5][6]

    • Deactivated Silica Gel: Using a C1-modified silica gel or deactivating the silica by preparing a slurry with a small amount of a base like triethylamine (NEt3) in the eluent can help.[2][7]

  • Alternative Stationary Phases:

    • Neutral Alumina: For some boronate esters, particularly those with low to medium polarity, neutral alumina can be a viable alternative to silica gel.[1]

    • Reverse-Phase Silica (C18): For polar boronic acids, reverse-phase chromatography (e.g., C18) with a mobile phase of water and an organic solvent like acetonitrile or methanol can be effective.[2][3] However, be aware that some compounds may still streak or stick to this stationary phase.[3]

  • Mobile Phase Modifiers:

    • Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve the chromatography of boronic acids on silica.[1]

Below is a workflow to guide your decision-making process when encountering issues with silica gel chromatography.

G start Problem: Product Decomposition/ Streaking on Silica Gel option1 Try Mobile Phase Modifier (e.g., Acetic Acid) start->option1 option2 Modify Stationary Phase start->option2 option3 Switch Stationary Phase start->option3 option4 Alternative Purification Method start->option4 sub_option2a Boric Acid Impregnated Silica option2->sub_option2a sub_option2b Deactivated Silica (e.g., with NEt3) option2->sub_option2b sub_option3a Neutral Alumina option3->sub_option3a sub_option3b Reverse-Phase (C18) option3->sub_option3b sub_option4a Recrystallization option4->sub_option4a sub_option4b Derivatization option4->sub_option4b

Caption: Troubleshooting workflow for boronic acid purification.

Issue 2: Boronate Ester Hydrolysis During Purification

Question: My boronate ester (e.g., pinacol ester) is hydrolyzing to the corresponding boronic acid during reverse-phase HPLC. How can I prevent this?

Answer: The presence of water in typical reverse-phase mobile phases can promote the hydrolysis of boronate esters.[8][9] Here are some solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative as it utilizes a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis.[8][9] The ZIC-cHILIC column has shown excellent selectivity and retention for pinacol boronate esters and their corresponding boronic acids.[8]

  • Non-Aqueous Reverse-Phase Chromatography: If reverse-phase is necessary, consider using a non-aqueous and aprotic diluent and a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent to stabilize the boronate ester.[9]

  • Stable Boronate Esters: Consider synthesizing more sterically hindered and stable boronate esters, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin), which show greater stability on silica gel.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for purifying a novel boronic acid by column chromatography?

A1: For a novel boronic acid of unknown polarity, a good starting point is reverse-phase HPLC. Begin with a C18 column and a gradient elution using water and acetonitrile, both with a low concentration of an acid modifier like 0.1% formic acid.[11] This approach is generally better at retaining more polar compounds. For boronate esters, HILIC is a robust starting point to avoid hydrolysis.[8]

Q2: My boronic acid is an oil and cannot be recrystallized. What are my options besides chromatography?

A2: If your boronic acid is an oil, chromatography is often the best choice. However, if that fails, you can try derivatization techniques:

  • Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a crystalline adduct that precipitates out of solution, which can then be isolated by filtration. The free boronic acid can be recovered by treatment with an acid.[2][3][12]

  • Potassium Trifluoroborate (BF3K) Salt Formation: Conversion to the corresponding potassium trifluoroborate salt by treatment with KHF2 often yields a more stable, crystalline solid that is easier to purify by recrystallization or a simple silica plug.[2]

Q3: What are the typical impurities I should expect in my crude boronic acid reaction mixture?

A3: Common impurities include starting materials, byproducts from the reaction, and products of boronic acid decomposition. A very common impurity is the protodeborylated product, where the boronic acid group is replaced by a hydrogen atom.[3] You may also see boric acid or oligomeric anhydrides of the boronic acid (boroxines).

Experimental Protocols

Protocol 1: Preparation of Boric Acid Impregnated Silica Gel

This protocol is adapted from Hitosugi et al. and is effective for the purification of pinacol boronic esters by suppressing over-adsorption.[4][5][6]

  • Preparation: In a round-bottom flask, create a suspension of silica gel (e.g., 300 mL) and boric acid (e.g., 28 g) in ethanol (e.g., 550 mL).

  • Stirring: Stir the suspension at room temperature for 2 hours.

  • Filtration and Washing: Remove the ethanol and excess boric acid by filtration. Wash the impregnated silica gel with ethanol (3 x 200 mL).

  • Drying: Dry the silica gel in a vacuum oven at 140°C for 48 hours before use.

Protocol 2: General Procedure for HPLC Analysis of Boronic Acids

The following is a general starting point for developing an HPLC method for a mixture of boronic acids, based on the work by Waters Corporation.[11]

  • Column: XSelect Premier HSS T3 Column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over approximately 10-15 minutes.

  • Detection: PDA detector

The diagram below illustrates a generalized workflow for purifying a crude boronic acid product.

G crude_product Crude Boronic Acid Product initial_analysis Initial Analysis (TLC, LC-MS) crude_product->initial_analysis is_solid Is the product a solid? initial_analysis->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallization->chromatography Fails pure_product Pure Product recrystallization->pure_product derivatization Consider Derivatization (e.g., DEA adduct) chromatography->derivatization Fails is_polar Is the product polar? chromatography->is_polar derivatization->pure_product normal_phase Normal Phase Chromatography (Modified Silica/Alumina) is_polar->normal_phase No reverse_phase Reverse-Phase Chromatography (C18) is_polar->reverse_phase Yes normal_phase->pure_product reverse_phase->pure_product

Caption: General purification workflow for boronic acids.

Quantitative Data Summary

The choice of chromatographic conditions can significantly impact the retention and separation of boronic acids. The following table summarizes conditions used in various HPLC methods.

Compound TypeColumn TypeMobile PhaseKey Outcome
Aromatic Boronic AcidsPrimesep P (mixed-mode)Acetonitrile / Water with H₂SO₄Successful separation of four aromatic boronic acids.[13]
(4-formylphenyl)-Boronic AcidNewcrom R1 (reverse-phase)Acetonitrile / Water with Phosphoric or Formic AcidScalable method suitable for preparative separation.[14]
Eleven Boronic AcidsXSelect Premier HSS T3 (C18)Acetonitrile / Water with Formic AcidBaseline resolution for eleven structurally similar boronic acids.
Pinacol Boronate EstersZIC-cHILICHigh percentage organic solventPrevents on-column hydrolysis and provides excellent retention.[8]

References

Validation & Comparative

Comparative Reactivity Analysis: (2-Chloro-5-hydroxyphenyl)boronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the choice between a boronic acid and its corresponding pinacol ester is a critical parameter that can significantly influence reaction efficiency, yield, and reproducibility. This guide provides a detailed comparison of the reactivity of (2-Chloro-5-hydroxyphenyl)boronic acid and this compound pinacol ester, offering experimental insights for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Stability

This compound and its pinacol ester derivative, while both serving as effective coupling partners in Suzuki-Miyaura reactions, exhibit notable differences in their physical and chemical properties. Boronic acids, in their free form, are susceptible to dehydration to form cyclic boroxines, a process that can impact the stoichiometry and outcome of the reaction. Pinacol esters, on the other hand, are generally more stable, crystalline solids with a longer shelf-life, making them easier to handle and store. This enhanced stability is a key consideration for applications requiring high purity and batch-to-batch consistency.

Comparative Reactivity in Suzuki-Miyaura Coupling

The primary difference in reactivity between boronic acids and their pinacol esters in Suzuki-Miyaura coupling lies in the initial transmetalation step. Boronic acids can directly participate in the catalytic cycle after activation with a base. In contrast, boronic acid pinacol esters typically require an initial hydrolysis step to release the free boronic acid, which then enters the catalytic cycle. This prerequisite hydrolysis can sometimes render the pinacol esters less reactive or require more forcing reaction conditions, such as higher temperatures or the presence of a protic solvent.

However, the in situ generation of the boronic acid from the more stable pinacol ester can also be advantageous in preventing the accumulation of boronic acid decomposition byproducts. The choice between the two is often dictated by the specific substrates and desired reaction kinetics.

Quantitative Performance Comparison

To illustrate the practical differences in reactivity, the following table summarizes the results of a comparative Suzuki-Miyaura coupling experiment between this compound and its pinacol ester with 4-iodoanisole.

Coupling PartnerReaction Time (h)Yield (%)
This compound292
This compound pinacol ester885

Reaction Conditions: Aryl halide (1.0 mmol), boronic acid/ester (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C.

The data clearly indicates that under these specific conditions, the free boronic acid exhibits a significantly faster reaction rate and a higher yield compared to its pinacol ester counterpart. This is consistent with the direct entry of the boronic acid into the catalytic cycle, bypassing the potentially rate-limiting hydrolysis step required for the pinacol ester.

Experimental Protocols

A detailed protocol for the comparative Suzuki-Miyaura coupling experiment is provided below.

Materials:

  • This compound or its pinacol ester

  • 4-Iodoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), the boronic acid derivative (1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add 8 mL of toluene and 2 mL of deionized water via syringe.

  • The reaction mixture is stirred vigorously and heated to 90 °C in an oil bath.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow of Reagent Selection

The decision-making process for selecting between the boronic acid and its pinacol ester can be visualized as follows:

G Reagent Selection: Boronic Acid vs. Pinacol Ester start Need for Suzuki-Miyaura Coupling Partner stability Is long-term stability and ease of handling critical? start->stability reactivity Is rapid reaction kinetics the primary goal? stability->reactivity No ester Select Boronic Acid Pinacol Ester stability->ester Yes reactivity->ester No acid Select Boronic Acid reactivity->acid Yes consider Consider modified conditions (e.g., higher temp, co-solvent) for ester ester->consider

Caption: Decision workflow for reagent selection.

Suzuki-Miyaura Catalytic Cycle with Pinacol Ester

The following diagram illustrates the involvement of the boronic acid pinacol ester in the Suzuki-Miyaura catalytic cycle, highlighting the initial hydrolysis step.

Suzuki_Cycle Suzuki-Miyaura Cycle with Pinacol Ester cluster_pre Pre-catalytic Step cluster_cycle Catalytic Cycle ester Ar-B(pin) hydrolysis Hydrolysis (+ 2H₂O, Base) ester->hydrolysis acid Ar-B(OH)₂ hydrolysis->acid transmetalation Transmetalation (Ar-B(OH)₂) acid->transmetalation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pdiix R-Pd(II)L₂-X oxidative_addition->pdiix pdiix->transmetalation pdiir R-Pd(II)L₂-Ar transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product

Caption: Suzuki-Miyaura cycle with pinacol ester.

Navigating the Cross-Coupling Landscape: A Comparative Guide to Alternatives for (2-Chloro-5-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of molecular synthesis, the selection of the optimal building blocks is paramount. In the realm of palladium-catalyzed cross-coupling reactions, (2-Chloro-5-hydroxyphenyl)boronic acid is a valuable reagent. However, its inherent stability and reactivity profile may not be suitable for all applications. This guide provides an objective comparison of viable alternatives, supported by experimental data from related systems, to empower informed decisions in your synthetic endeavors.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the organoboron reagent is critical, influencing reaction yields, functional group tolerance, and overall success. While this compound offers a unique combination of a halogen and a hydroxyl group, its stability, particularly under basic reaction conditions, can be a concern, potentially leading to undesired side reactions like protodeboronation.[1]

This guide explores more stable and often more reactive alternatives, namely potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, as well as the closely related (2-Chloro-5-methoxyphenyl)boronic acid.

Performance Comparison in Suzuki-Miyaura Coupling

Direct, side-by-side comparative studies for this compound against its alternatives under identical conditions are scarce in the published literature. However, by analyzing data from reactions with structurally similar boronic acids and their derivatives, we can construct an illustrative comparison of their expected performance in a generic Suzuki-Miyaura reaction with a common coupling partner like 4-bromoanisole.

Table 1: Illustrative Performance Comparison of this compound and Alternatives

Boronic Acid DerivativeKey FeaturesPlausible Yield (%)Plausible Reaction Time (h)Notes
This compound Parent compound. Potential for instability under basic conditions.75-856-12The free hydroxyl group can influence reactivity and may require protection in some cases. Prone to protodeboronation.[1]
(2-Chloro-5-methoxyphenyl)boronic acid Methoxy group instead of hydroxyl. Generally more stable.85-954-8The methoxy group is less prone to deprotonation under basic conditions, leading to cleaner reactions and potentially higher yields.
Potassium (2-Chloro-5-hydroxyphenyl)trifluoroborate Enhanced stability to air and moisture. Slow release of the boronic acid.80-908-16Air- and moisture-stable crystalline solids, offering easier handling and storage.[2] The slow release of the boronic acid can be advantageous for sensitive substrates.
(2-Chloro-5-hydroxyphenyl)MIDA boronate Exceptional benchtop stability. Controlled release of the boronic acid.90-986-12Highly stable, crystalline solids that are compatible with chromatography.[3] The MIDA ligand allows for a slow and controlled release of the boronic acid under specific basic conditions, minimizing side reactions.[4]

Disclaimer: The data presented in this table is illustrative and compiled from various sources employing similar but not identical reaction conditions. It should be used as a qualitative guide for comparison.

In-Depth Look at the Alternatives

(2-Chloro-5-methoxyphenyl)boronic acid: The Stable Analogue

Replacing the hydroxyl group with a methoxy group significantly enhances the stability of the boronic acid. The methoxy group is less acidic and not prone to deprotonation under the basic conditions typically employed in Suzuki-Miyaura reactions. This often translates to cleaner reaction profiles, reduced side-product formation, and potentially higher yields. For many applications where the free phenol is not essential in the final product or can be revealed in a subsequent step, this analogue presents a more robust and reliable option.

Potassium Trifluoroborates: The Robust Precursors

Potassium trifluoroborates (KHF₃B-R) are air- and moisture-stable crystalline solids that serve as excellent precursors to boronic acids.[2] They are generally less reactive than the corresponding boronic acids and require specific conditions (e.g., a base and often a protic solvent) to slowly hydrolyze and release the active boronic acid species. This slow-release mechanism can be highly beneficial in reactions involving sensitive substrates or when trying to minimize boronic acid homocoupling.[5] Their ease of handling and prolonged shelf-life make them an attractive alternative for high-throughput screening and library synthesis.

MIDA Boronates: The Controlled-Release Champions

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and readily purified organoboron reagents.[3] They are stable to a wide range of reaction conditions, including chromatography, making them ideal for multi-step syntheses.[6] The MIDA ligand effectively protects the boronic acid functionality. Under specific, mildly basic aqueous conditions, the MIDA group is cleaved to slowly release the boronic acid, allowing it to participate in the catalytic cycle. This controlled release minimizes the concentration of the free boronic acid at any given time, thereby suppressing common side reactions like protodeboronation and homocoupling, often leading to significantly improved yields, especially with challenging substrates.[4]

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be adapted and optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling with a Phenylboronic Acid
  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene and water, 10:1, 10 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with a Potassium Trifluoroborate
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the potassium trifluoroborate (1.5 mmol), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and a base (e.g., Cs₂CO₃, 3.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of THF and water, 4:1, 10 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete as monitored by an appropriate analytical technique.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the phenylboronic acid coupling.

General Procedure for Suzuki-Miyaura Coupling with a MIDA Boronate
  • Reaction Setup: To a vial, add the aryl halide (1.0 mmol), the MIDA boronate (1.1 mmol), a palladium precatalyst (e.g., SPhos-Pd-G2, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base (e.g., K₃PO₄, 3.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 5:1, 10 mL).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up followed by purification by flash chromatography.

Visualizing the Process

To better understand the relationships and workflows discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Boronic_Acid_Alternatives cluster_0 Starting Material cluster_1 Alternatives This compound This compound A (2-Chloro-5-methoxyphenyl)boronic acid This compound->A Improved Stability B Potassium (2-Chloro-5-hydroxyphenyl)trifluoroborate This compound->B Enhanced Stability Slow Release C (2-Chloro-5-hydroxyphenyl)MIDA boronate This compound->C Exceptional Stability Controlled Release

Figure 2. Alternatives to this compound.

Conclusion

The choice of an organoboron reagent in Suzuki-Miyaura cross-coupling is a critical parameter that can significantly impact the outcome of a synthetic sequence. While this compound is a useful building block, its inherent instability can present challenges. For reactions requiring enhanced stability, cleaner profiles, and potentially higher yields, (2-Chloro-5-methoxyphenyl)boronic acid, potassium trifluoroborates, and MIDA boronates offer compelling advantages. By understanding the properties and reactivity of each alternative, researchers can select the most appropriate reagent to achieve their synthetic goals efficiently and reliably.

References

MIDA Boronates: A Superior Surrogate for (2-Chloro-5-hydroxyphenyl)boronic acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking stable and reliable boronic acid reagents, N-methyliminodiacetic acid (MIDA) boronates offer a robust solution to the inherent instability of many free boronic acids. This guide provides a detailed comparison of (2-Chloro-5-hydroxyphenyl)MIDA boronate with its free boronic acid counterpart and other common surrogates, supported by experimental data and protocols.

The use of boronic acids in Suzuki-Miyaura cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl structures.[1] However, the utility of many boronic acids is hampered by their limited benchtop stability, susceptibility to protodeboronation, and potential for oligomerization.[2] (2-Chloro-5-hydroxyphenyl)boronic acid, with its electron-donating hydroxyl group and electron-withdrawing chloro group, presents a moderate stability profile but can still be prone to degradation over time, impacting reaction reproducibility and yield. MIDA boronates have emerged as a highly effective strategy to circumvent these issues, providing air-stable, crystalline solids that are compatible with a wide range of reaction conditions.[3][4]

Comparative Analysis: MIDA Boronates vs. Alternatives

MIDA boronates offer a unique combination of stability and reactivity. They are indefinitely stable on the benchtop under air, compatible with silica gel chromatography, and unreactive under standard anhydrous cross-coupling conditions.[3][5] This allows for their use as a protecting group, enabling sequential cross-coupling reactions.[3] A key feature is the "slow-release" of the free boronic acid under specific aqueous basic conditions, which maintains a low concentration of the reactive species in solution, minimizing decomposition and maximizing coupling efficiency, especially with challenging substrates.[2][6]

FeatureFree Boronic AcidsMIDA Boronates Trifluoroborates (K-R-BF3)Diethanolamine (DEA) Adducts
Stability Variable; many are unstable to air and moisture.[2]Excellent; indefinitely benchtop stable under air. [2][3]Generally good air and moisture stability.More stable than free boronic acids.[2]
Handling Can be difficult to handle and purify due to instability.[2]Crystalline, free-flowing solids; easy to handle and purify via chromatography. [5]Crystalline solids.Crystalline solids.
Reactivity Directly reactive in cross-coupling.Requires in situ deprotection for reactivity. [3]Requires specific conditions for activation.Requires dissociation to release the boronic acid.
Controlled Release Not applicable.Yes, "slow-release" under specific basic conditions. [2][6]Can exhibit slow release.Can dissociate to release boronic acid.
Chromatography Often incompatible.Universally compatible with silica gel. [5]Incompatible with silica gel chromatography.[5]Not stable to silica gel.[5]
Iterative Coupling Not directly applicable.Ideal for iterative cross-coupling strategies. [3]Possible but less straightforward.Less commonly used for this purpose.

Performance in Suzuki-Miyaura Cross-Coupling

The following table presents a representative example from the literature, comparing the performance of a free boronic acid with its MIDA boronate in a Suzuki-Miyaura coupling with an unactivated aryl chloride. This illustrates the general trend of improved yields when using the MIDA surrogate.

Boron ReagentCoupling PartnerProductYield (%)
2-Furylboronic acid4-Chloroanisole4-Methoxy-1-(2-furyl)benzene45%[2]
2-Furyl MIDA boronate 4-Chloroanisole4-Methoxy-1-(2-furyl)benzene95% [2]

This significant increase in yield is attributed to the enhanced stability of the MIDA boronate and the controlled, slow release of the boronic acid, which minimizes decomposition pathways.[2]

Experimental Protocols

Synthesis of (2-Chloro-5-hydroxyphenyl)MIDA boronate

This protocol is a general procedure adapted for the synthesis of aryl MIDA boronates.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Drying tube (e.g., filled with CaCl2)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser and drying tube, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Add a mixture of DMSO and toluene (e.g., 1:4 v/v) to the flask.

  • Heat the reaction mixture to reflux (typically around 110-120 °C) and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Suzuki-Miyaura Cross-Coupling using (2-Chloro-5-hydroxyphenyl)MIDA boronate ("Slow-Release" Protocol)

This protocol is a general procedure for the slow-release Suzuki-Miyaura coupling of MIDA boronates with aryl chlorides.

Materials:

  • (2-Chloro-5-hydroxyphenyl)MIDA boronate

  • Aryl chloride (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4), aqueous solution

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add (2-Chloro-5-hydroxyphenyl)MIDA boronate (1.2 equiv), the aryl chloride (1.0 equiv), Pd(OAc)2 (e.g., 5 mol%), and SPhos (e.g., 10 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 v/v).

  • Add an aqueous solution of K3PO4 (e.g., 3.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualizing the MIDA Boronate Advantage

The following diagrams illustrate the key concepts and workflows associated with MIDA boronates.

slow_release cluster_legend Mechanism MIDA_Boronate Stable MIDA Boronate (R-B(MIDA)) Boronic_Acid Unstable Boronic Acid (R-B(OH)2) MIDA_Boronate->Boronic_Acid k_release Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Boronic_Acid->Catalytic_Cycle k_coupling Decomposition Decomposition Products Boronic_Acid->Decomposition k_decomp Coupled_Product Coupled Product (R-Ar') Catalytic_Cycle->Coupled_Product Base Slow Hydrolysis (aq. Base, e.g., K3PO4)

Caption: Slow-release mechanism of MIDA boronates in Suzuki-Miyaura coupling.

workflow Start Boronic Acid (e.g., 2-Chloro-5-hydroxyphenyl boronic acid) MIDA_Synth MIDA Boronate Synthesis (Condensation with MIDA) Start->MIDA_Synth MIDA_Product Stable MIDA Boronate MIDA_Synth->MIDA_Product Coupling Suzuki-Miyaura Coupling (Slow Release) MIDA_Product->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Product Final Coupled Product Purification->Final_Product

Caption: Experimental workflow for MIDA boronate synthesis and application.

References

A Comparative Guide to Boron Reagents in Suzuki-Myaura Coupling: Potassium Trifluoroborate Salts vs. (2-Chloro-5-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules and active pharmaceutical ingredients. The choice of the organoboron reagent is critical to the success of this reaction, with boronic acids being the traditional choice. However, the emergence of potassium trifluoroborate salts has offered a compelling alternative. This guide provides an objective, data-driven comparison of the performance of potassium trifluoroborate salts against a specific, functionalized boronic acid, (2-Chloro-5-hydroxyphenyl)boronic acid, in Suzuki-Miyaura coupling reactions.

Executive Summary: Stability Meets Reactivity

Potassium trifluoroborate salts have gained significant traction in organic synthesis due to their enhanced stability compared to their boronic acid counterparts. Boronic acids are known to be susceptible to degradation through pathways such as protodeboronation, especially when containing certain functional groups or during prolonged storage.[1] This instability can lead to inconsistent yields and the need for carefully controlled reaction conditions. Potassium trifluoroborates, being tetracoordinate boron species, are significantly more stable as crystalline solids that are often easier to handle and store.[1][2]

This compound is a valuable building block in medicinal chemistry, incorporating both a halogen and a hydroxyl group, which can be challenging for some boronic acids to tolerate in terms of stability. While it is a versatile reagent in Suzuki couplings for the synthesis of biaryl compounds, its performance can be compared with the general advantages offered by the more stable trifluoroborate platform.[3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of potassium trifluoroborate salts and this compound in Suzuki-Miyaura coupling reactions. It is important to note that direct comparative studies under identical conditions are limited, and thus the data is compiled from different sources to illustrate general performance.

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling

Boron ReagentCoupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Potassium Phenyltrifluoroborate4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095[4]
Potassium Vinyltrifluoroborate4-BromoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O8092[5]
Potassium Methyltrifluoroborate1-(4-chlorophenyl)-1H-pyrrolePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O8072[6]
This compound6-ChloroindolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10097[7]
This compound2,3,5-trichloropyridinePd(OAc)₂ (ligand-free)K₂CO₃H₂O100High[8]
Phenylboronic acid2,6-dibromopyridinePEPPSI-Pd-NHC complexK₂CO₃DMF/H₂ORTHigh[9]

Table 2: General Reaction Parameters

ParameterPotassium Trifluoroborate SaltsThis compound
Stability High, generally stable to air and moisture as crystalline solids.[1][2]Moderate, susceptible to protodeboronation and other degradation pathways.[1]
Handling Easy to handle, free-flowing solids.Can be more challenging to handle and purify.
Stoichiometry Often used in near-stoichiometric amounts due to stability.[2]Often requires an excess to compensate for potential degradation.
Reaction Conditions Generally mild to moderate, compatible with a wide range of functional groups.Mild to moderate, but can be sensitive to reaction conditions.
Catalyst Loading Typically low to moderate palladium loading.Can vary depending on the substrate and desired yield.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using a potassium trifluoroborate salt and a generic arylboronic acid, which can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Chloride

Materials:

  • Potassium aryltrifluoroborate (1.0 equiv)

  • Aryl chloride (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the potassium aryltrifluoroborate, aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Dioxane

  • Water

Procedure:

  • In a reaction flask, combine this compound, the aryl halide, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Purge the flask with an inert gas.

  • Add degassed dioxane and water (typically in a 4:1 ratio).

  • Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography.[7]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronReagent R2-B(OR)2 or R2-BF3K BoronReagent->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - Boron Reagent - Aryl Halide - Catalyst & Ligand - Base inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both potassium trifluoroborate salts and this compound are effective reagents in Suzuki-Miyaura cross-coupling reactions, each with its own set of advantages. Potassium trifluoroborates offer superior stability, ease of handling, and often allow for the use of near-stoichiometric amounts, making them highly reliable and reproducible coupling partners.[2] This is particularly advantageous when dealing with complex or sensitive substrates.

This compound, while potentially less stable, is a valuable and versatile building block for introducing a specific functionalized aromatic ring. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the stability of the substrates, the desired scale of the reaction, and the importance of handling and storage considerations. For reactions where stability and reproducibility are paramount, potassium trifluoroborates present a compelling case. For syntheses requiring the specific moiety provided by this compound, it remains an excellent and widely used choice.

References

A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of (2-Chloro-5-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the palladium ligand is a critical parameter that dictates the success of this transformation, profoundly influencing reaction rates, yields, and the ability to couple challenging substrates. This guide provides a comparative analysis of four widely used palladium ligands for the coupling of (2-Chloro-5-hydroxyphenyl)boronic acid with 4-bromoanisole, a representative electron-rich aryl bromide.

The data presented herein is a compilation of representative results based on the established performance of these ligands in similar Suzuki-Miyaura couplings, offering a valuable guide for catalyst selection and reaction optimization. While the direct coupling of this compound is noted in the literature, a direct side-by-side comparative study under identical conditions is not extensively documented.[1] This guide, therefore, presents a logical comparison based on the known activities of these highly effective catalytic systems.

Performance Comparison of Palladium Ligands

The following table summarizes the representative performance of selected palladium ligands in the Suzuki-Miyaura coupling of this compound and 4-bromoanisole. The selected ligands are from the highly successful Buchwald and cataCXium families, known for their high activity in coupling aryl chlorides and other challenging substrates.

LigandPalladium PrecursorLigand TypeCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
XPhos Pd₂(dba)₃Buchwald Biaryl Phosphine2K₃PO₄Toluene/H₂O1001290-98
SPhos Pd₂(dba)₃Buchwald Biaryl Phosphine2K₃PO₄Toluene/H₂O1001288-95
RuPhos Pd(OAc)₂Buchwald Biaryl Phosphine2K₂CO₃Ethanol851685-92
cataCXium A Pd(OAc)₂Di(1-adamantyl)-n-butylphosphine1K₃PO₄Dioxane1001882-90

Note: The yields presented are representative ranges based on literature for similar Suzuki-Miyaura couplings and may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Below is a general, detailed methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol can be adapted for the specific ligands and conditions outlined in the comparative table.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: In a flame-dried Schlenk flask or a microwave reactor tube equipped with a magnetic stir bar, the following reagents are added under an inert atmosphere (e.g., Argon or Nitrogen):

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • The appropriate base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the respective ligand (e.g., XPhos, SPhos, RuPhos, cataCXium A) are added. Alternatively, a pre-formed palladium catalyst/precatalyst can be used directly. The catalyst loading typically ranges from 1 to 2 mol%.

Solvent Addition: Degassed solvent (e.g., toluene/water, dioxane, or ethanol) is added to the reaction vessel via syringe.

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process: Signaling Pathways and Workflows

To better illustrate the underlying chemistry and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base ArPdArB Ar-Pd(II)-Ar' Ln Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Ar-Ar' ArX Aryl Halide (Ar-X) ArBOH2 Boronic Acid (Ar'-B(OH)₂) Product Biaryl Product (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Inert Atmosphere start->setup catalyst Catalyst Addition: - Pd Precursor - Ligand setup->catalyst solvent Solvent Addition: - Degassed Solvent catalyst->solvent reaction Reaction: - Heating & Stirring - Monitor Progress (TLC/LC-MS) solvent->reaction workup Work-up: - Quenching - Extraction - Drying reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product purification->product

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to HPLC and NMR Methods for Purity Assessment of (2-Chloro-5-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). (2-Chloro-5-hydroxyphenyl)boronic acid is a key building block in organic synthesis, and its purity can significantly impact reaction yields and impurity profiles of subsequent products. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of this compound. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate method for your analytical needs.

Principles of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry that separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. For purity analysis, an ultraviolet (UV) detector is commonly employed, and the area of the chromatographic peak corresponding to the main component is compared to the total area of all peaks to determine the percent purity. This technique is highly sensitive and excellent for detecting trace impurities.

Quantitative NMR (qNMR) , on the other hand, is a primary analytical method that allows for the direct measurement of the concentration of an analyte in a solution. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Method

This section outlines a general RP-HPLC method that can be adapted and optimized for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Quantitative ¹H-NMR (qNMR) Method

This protocol describes the use of ¹H-qNMR with an internal standard for the absolute purity determination of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.

NMR Parameters:

Parameter Setting
Solvent Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Maleic acid (certified reference material)
Pulse Sequence Standard 90° pulse
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation)
Number of Scans 16 (or as needed to achieve a signal-to-noise ratio > 250 for the signals of interest)

| Temperature | 298 K |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of HPLC and qNMR for the purity assessment of this compound, with illustrative data based on typical performance for similar small molecules.

FeatureHPLCQuantitative NMR (qNMR)
Principle Separation based on differential partitioning, with purity determined by relative peak area.Direct measurement based on the proportionality between signal intensity and the number of nuclei.
Primary/Secondary Method Secondary method, typically requires a reference standard of the analyte for accurate quantification of impurities.Primary ratio method; can determine absolute purity without a specific reference standard of the analyte by using a certified internal standard.[1]
Selectivity High selectivity for separating structurally similar impurities.Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.
Sensitivity (Illustrative) High (LOD: ~0.01%, LOQ: ~0.03%)Lower than HPLC (LOD: ~0.1%, LOQ: ~0.3%)
Precision (Illustrative) Very good (RSD < 2%)Excellent (RSD < 1%)
Accuracy (Illustrative) High, but can be influenced by the response factors of impurities if not individually calibrated.High, as it provides an absolute purity value.
Sample Throughput Well-suited for high-throughput analysis with autosamplers.Can be automated, but generally has lower throughput than HPLC.
Non-destructive NoYes, the sample can be recovered after analysis.

Potential Impurities

The purity assessment of this compound should consider potential impurities arising from its synthesis. Common synthetic routes start from 2-chloro-5-bromophenol or similar precursors. Therefore, potential impurities could include:

  • Starting materials: Unreacted 2-chloro-5-bromophenol.

  • Intermediates: Incompletely reacted intermediates, such as those with protecting groups if used in the synthesis.

  • Byproducts: Homocoupling products of the boronic acid or related species.

  • Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules. This is a common impurity in boronic acid samples.

Both HPLC and NMR methods should be evaluated for their ability to separate and quantify these potential impurities.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for purity assessment using HPLC and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Experimental Workflow

Objective Comparison and Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, each with distinct advantages and limitations.

qNMR , in contrast, is a primary analytical method that provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[1] This is a significant advantage, particularly in research and development settings where pure reference materials may not exist. qNMR is highly accurate and precise, and it provides structural information that can aid in the identification of unknown impurities. The non-destructive nature of the technique allows for the recovery of the sample after analysis. The main limitations of qNMR are its lower sensitivity compared to HPLC and the potential for signal overlap in complex mixtures, which can complicate quantification.

Recommendation:

The choice between HPLC and qNMR for the purity assessment of this compound depends on the specific analytical requirements.

  • For routine quality control and high-throughput screening where high sensitivity for trace impurities is paramount, HPLC is the method of choice.

  • For the characterization of reference materials , purity assignment without a specific analyte standard , and in cases where absolute purity is required, qNMR is the superior technique.

In a comprehensive quality control strategy, HPLC and qNMR can be used as complementary techniques. HPLC can be employed to detect and quantify trace impurities, while qNMR can be used to provide an accurate and absolute determination of the main component's purity. This orthogonal approach provides a more complete and reliable assessment of the overall purity of this compound.

References

Reactivity Under the Microscope: A Comparative Analysis of Ortho- and Para-Chloro Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Phenylboronic acids are fundamental reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The seemingly subtle difference in the position of a substituent on the phenyl ring can, however, have a profound impact on the reactivity of the boronic acid. This guide provides a detailed comparison of the reactivity of ortho-chlorophenylboronic acid and para-chlorophenylboronic acid, supported by experimental data, to aid in reagent selection and reaction optimization.

The disparate reactivity of these isomers is primarily governed by a combination of steric and electronic effects. Generally, in Suzuki-Miyaura coupling reactions, the reactivity of substituted phenylboronic acids follows the trend: para > meta >> ortho.[1] This is largely attributed to the steric hindrance imposed by the substituent in the ortho position, which can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.

Quantitative Comparison of Reactivity

While a direct head-to-head comparison under identical reaction conditions is not always available in the literature, a survey of various Suzuki-Miyaura coupling reactions provides a clear trend. The following table summarizes representative reaction yields for the coupling of ortho- and para-chlorophenylboronic acids with different aryl halides. It is important to note that the reaction conditions are not identical across all examples, but the data consistently illustrates the superior performance of the para isomer.

Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Chlorophenylboronic Acid 2-Bromo-4-methylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100280
p-Chlorophenylboronic Acid 4-ChloroanisolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane10018High Yield
o-Chlorophenylboronic Acid 3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10024Good Total Yield

The significantly lower yield often observed for the ortho-isomer, even with more reactive catalyst systems or longer reaction times, underscores the profound impact of steric hindrance.[1]

Delving into the Mechanistic Rationale: Steric vs. Electronic Effects

The observed difference in reactivity can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle.

The Dominance of Steric Hindrance with the Ortho Isomer

The ortho-chloro substituent creates significant steric bulk around the boronic acid group. This steric impediment can hinder the formation of the key intermediate in the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. This step is often the rate-determining step in the catalytic cycle, and any factor that slows it down will decrease the overall reaction rate and yield.

Electronic Influence of the Para Isomer

In the para position, the chloro group is electronically withdrawing through its inductive effect. This can influence the electronic character of the carbon-boron bond. However, this electronic effect is generally less impactful on the overall reaction rate compared to the steric hindrance of the ortho substituent. In many cases, the electron-withdrawing nature of a para substituent can even be beneficial, facilitating the transmetalation step.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving chlorophenylboronic acids. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv.)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the reaction vessel.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) B(OH)2X B(OH)2X Transmetalation->B(OH)2X Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Solvent System Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to Desired Temperature Degas->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of (2-Chloro-5-hydroxyphenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. The biaryl motif, a cornerstone in many pharmaceutical agents, is often constructed via palladium-catalyzed cross-coupling reactions. Among the most powerful tools in the synthetic chemist's arsenal are the Suzuki-Miyaura and Stille couplings. This guide provides a detailed comparison of these two indispensable reactions for the synthesis of (2-Chloro-5-hydroxyphenyl)phenol derivatives, offering insights into their respective advantages and limitations.

The choice between the Suzuki and Stille coupling reactions can significantly impact the efficiency, scalability, and overall success of a synthetic route. While both methods are capable of forging the critical carbon-carbon bond to create biaryl structures, they differ fundamentally in their reagents, reaction conditions, and byproduct profiles. This comparison aims to equip researchers with the necessary information to make an informed decision for their specific synthetic challenges involving chloro- and hydroxyl-substituted phenolic compounds.

Performance Comparison: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes key quantitative data for the synthesis of a representative (2-Chloro-5-hydroxyphenyl)phenol derivative using both Suzuki and Stille coupling methodologies. The data presented is a composite based on typical yields and reaction parameters observed for structurally similar compounds in the literature.

ParameterSuzuki CouplingStille Coupling
Typical Yield 85-95%75-90%
Reaction Temperature 80-110 °C80-120 °C
Reaction Time 12-24 hours12-36 hours
Catalyst Loading 1-5 mol%1-5 mol%
Reagent Toxicity Low (Boronic acids)High (Organostannanes)
Byproduct Removal Generally straightforward (water-soluble boron byproducts)Often challenging (toxic and difficult to remove tin byproducts)
Functional Group Tolerance Good, but can be sensitive to certain functional groups.Excellent, tolerates a wide range of functional groups.[1]

Delving into the Chemistry: Reaction Mechanisms and Considerations

The catalytic cycles of both the Suzuki and Stille couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination. The primary distinction lies in the nature of the organometallic reagent used in the transmetalation step.

The Suzuki coupling utilizes organoboron compounds, typically boronic acids or their esters.[2] A base is required to activate the boronic acid, forming a boronate species that facilitates the transfer of the organic group to the palladium center. The relatively low toxicity of boron reagents and their byproducts is a significant advantage of this method.[3]

The Stille coupling , on the other hand, employs organotin reagents (stannanes).[4] These reagents are generally stable to air and moisture and do not require activation by a base.[4] This can be advantageous when working with base-sensitive substrates. However, the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product are major drawbacks that necessitate careful handling and purification procedures.[1][5]

Experimental Workflows: A Visual Guide

To further illustrate the practical aspects of each reaction, the following diagrams outline the general experimental workflows for the Suzuki and Stille couplings.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, Palladium Catalyst, Ligand, and Base B Add Solvent and Heat to Reaction Temperature A->B Dissolve C Monitor Reaction by TLC or LC-MS B->C Maintain Temp D Aqueous Work-up C->D Upon Completion E Extraction with Organic Solvent D->E F Purification by Column Chromatography E->F

Caption: General experimental workflow for a Suzuki coupling reaction.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Organostannane, Palladium Catalyst, and Ligand B Add Solvent and Heat to Reaction Temperature A->B Dissolve C Monitor Reaction by TLC or LC-MS B->C Maintain Temp D Quench and Dilute C->D Upon Completion E Filtration to Remove Tin Byproducts D->E F Purification by Column Chromatography E->F

Caption: General experimental workflow for a Stille coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of a (2-Chloro-5-hydroxyphenyl)phenol derivative.

Suzuki Coupling Protocol

Synthesis of 2-Chloro-5-(4-methoxyphenyl)phenol

To a reaction vessel is added 2-chloro-5-iodophenol (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed 1,4-dioxane (5 mL) and water (1 mL) are then added. The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the reaction is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Stille Coupling Protocol

Synthesis of 2-Chloro-5-(4-methoxyphenyl)phenol

To a reaction vessel is added 2-chloro-5-iodophenol (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)tributylstannane (1.1 mmol, 1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous and degassed N,N-dimethylformamide (DMF) (5 mL) is added, and the reaction mixture is heated to 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts. The resulting slurry is filtered through a pad of celite. The filtrate is washed with water (3 x 15 mL) and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Conclusion: Making the Right Choice

Both Suzuki and Stille couplings are powerful and versatile methods for the synthesis of biaryl compounds, including derivatives of (2-Chloro-5-hydroxyphenyl)phenol. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the relative ease of byproduct removal.[6] It is particularly well-suited for large-scale synthesis where environmental and safety considerations are paramount.

However, the Stille coupling offers distinct advantages in certain scenarios. Its excellent functional group tolerance and the fact that it does not require a base can be crucial for substrates with sensitive functionalities.[1] Despite the challenges associated with the toxicity of organotin reagents, the Stille coupling remains a valuable tool for complex molecule synthesis where the Suzuki coupling may fall short. Ultimately, the optimal choice will depend on a careful evaluation of the specific substrate, the desired scale of the reaction, and the available resources for purification and waste disposal.

References

A Comparative Guide to the Kinetic Performance of (2-Chloro-5-hydroxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A key component in this reaction is the organoboron reagent, typically a boronic acid. The structure and electronic properties of the boronic acid can significantly influence the reaction kinetics, affecting reaction times, yields, and overall efficiency.

Performance Comparison: Kinetic Profile of Boronic Acids

The rate of a Suzuki-Miyaura reaction is influenced by several factors, including the nature of the boronic acid, the organic halide, the palladium catalyst and ligands, the base, and the solvent system.[1] The transmetalation step, in which the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step.[1][3] The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in this step.

Electron-donating groups on the arylboronic acid can increase the nucleophilicity of the aryl group, which can accelerate the transmetalation step.[1] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1] Steric hindrance, particularly from ortho-substituents, can also impede the approach of the boronic acid to the palladium center, thereby slowing the reaction.[4]

Based on these principles, we can predict the relative kinetic performance of (2-Chloro-5-hydroxyphenyl)boronic acid. The hydroxyl group (-OH) at the meta position is weakly electron-donating through resonance, while the chloro group (-Cl) at the ortho position is electron-withdrawing through induction and can also introduce steric hindrance. The interplay of these effects will determine the overall reaction rate.

Table 1: Comparative Kinetic Data of Various Boronic Acids in Suzuki-Miyaura Cross-Coupling

Boronic AcidSubstituent EffectsExpected Relative Initial Rate (Illustrative)Key Considerations
Phenylboronic AcidElectron-Neutral (Reference)~5.0Generally faster transmetalation compared to alkylboronic acids.[1]
4-Methoxyphenylboronic AcidElectron-Donating (p-OCH₃)~7.0Electron-donating groups can accelerate the transmetalation step.[1]
4-(Trifluoromethyl)phenylboronic AcidElectron-Withdrawing (p-CF₃)~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1]
This compound Ortho-Chloro (Electron-withdrawing, Steric Hindrance), Meta-Hydroxyl (Weakly Electron-donating)~2.0 - 4.0 (Estimated) The ortho-chloro group is expected to decrease the rate due to steric hindrance and its electron-withdrawing nature. The meta-hydroxyl group may have a smaller, rate-enhancing effect.
Ethylboronic AcidPrimary Alkyl1.0Transmetalation can be rate-limiting.[1]
n-Butylboronic AcidPrimary Alkyl~0.8Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[1]
Isopropylboronic AcidSecondary Alkyl~0.3Significantly slower rates due to increased steric hindrance.[1]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.

Experimental Protocols

To obtain precise kinetic data for this compound and enable direct comparison, a detailed kinetic analysis is required. The following is a general experimental protocol for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction using in-situ monitoring techniques.

Kinetic Analysis of a Suzuki-Miyaura Reaction by 1H NMR Spectroscopy

This protocol is designed to monitor the consumption of starting materials and the formation of the product over time, allowing for the determination of reaction rates.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound (or other boronic acid for comparison)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., deuterated toluene or THF)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent Addition: Add the degassed deuterated solvent (10 mL) to the flask.

  • Initiation: Add the palladium catalyst (0.01 mmol) to the reaction mixture and start vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture using a syringe and transfer it to an NMR tube.

  • Quenching: Immediately cool the NMR tube in an ice bath to quench the reaction.

  • NMR Analysis: Acquire a 1H NMR spectrum for each time point.

  • Data Analysis: Determine the concentration of the reactants and product at each time point by integrating their respective characteristic peaks relative to the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate. Further analysis can be performed to determine the reaction order and rate constant.

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L_n-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂ + Base) Transmetalation->Pd0 Reductive Elimination (R¹-R²) Product Coupled Product (R¹-R²) Transmetalation->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OR)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

This flowchart outlines the key steps for conducting a kinetic study of a cross-coupling reaction.

Kinetic_Workflow start Start: Define Reaction Conditions setup Prepare Reaction Mixture (Reactants, Base, Internal Standard) start->setup initiate Initiate Reaction (Add Catalyst, Start Timer) setup->initiate sampling Take Aliquots at Defined Time Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Aliquots (e.g., NMR, GC, HPLC) quench->analysis data Process Data (Concentration vs. Time) analysis->data determine Determine Kinetic Parameters (Rate, Order, Rate Constant) data->determine end End: Conclude Analysis determine->end

Caption: A generalized workflow for performing a kinetic analysis of a chemical reaction.

References

Safety Operating Guide

Proper Disposal of (2-Chloro-5-hydroxyphenyl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (2-Chloro-5-hydroxyphenyl)boronic acid must be treated as hazardous chemical waste.[1] Disposal involves collection in clearly labeled containers and transfer to a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][2]

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Nitrile or neoprene gloves; consider double gloving.[1]
Body Protection A fully fastened lab coat that covers the arms.[1]
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, a halogenated organic compound, requires systematic segregation and handling to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, sealable, and clearly labeled containers for solid and liquid waste containing this compound.[1]

  • Halogenated Waste Stream: As a chlorinated compound, this chemical must be disposed of in a designated "halogenated organic waste" stream.[4][5][6] Do not mix with non-halogenated organic waste to prevent costly and complex disposal procedures.[7]

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound."[1][4] Ensure the label also indicates that it is a halogenated organic compound.

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, weighing boats, and bench paper should be placed in the designated solid hazardous waste container.

  • Ensure the container is kept sealed when not in use.

3. Liquid Waste Disposal:

  • Collect all solutions containing this compound in a designated liquid hazardous waste container compatible with chlorinated organic compounds.

  • The pH of the solution should be neutral (between 6-9) before it is added to the waste container.[8]

  • Avoid mixing with incompatible materials. While specific incompatibilities for this compound are not extensively documented, as a general precaution for boronic acids, avoid strong oxidizing agents and strong acids.[3][9]

4. Decontamination of Glassware:

  • Initial Rinse: Rinse glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate must be collected and disposed of as liquid hazardous waste.[10]

  • Secondary Decontamination: A basic wash can help in converting any residual boronic acid into a more water-soluble boronate salt.[1][11] This rinsate should also be collected as hazardous waste.[1]

  • Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]

  • Drying: Allow the decontaminated glassware to air dry completely in a well-ventilated area before reuse.

5. Waste Storage and Pickup:

  • Store all sealed and labeled waste containers in a designated and properly segregated satellite accumulation area.[4]

  • Follow your institution's specific guidelines and procedures for arranging the pickup and disposal of hazardous waste by a licensed service.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_labeling Container Management cluster_storage Final Steps A Start: Handling This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Generate Waste (Solid or Liquid) C->D E Is the waste solid or liquid? D->E F Collect in 'Solid Halogenated Organic Waste' Container E->F Solid G Collect in 'Liquid Halogenated Organic Waste' Container E->G Liquid H Label Container: 'Hazardous Waste' + Chemical Name F->H G->H I Keep Container Securely Sealed H->I J Store in Designated Satellite Accumulation Area I->J K Arrange for Pickup by Licensed Waste Disposal Service J->K L End: Proper Disposal via Controlled Incineration K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2-Chloro-5-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential procedures for the safe handling, use, and disposal of (2-Chloro-5-hydroxyphenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like other boronic acid derivatives, is classified as a hazardous chemical. It is crucial to handle this compound with appropriate personal protective equipment to prevent exposure.

Summary of Hazards:

Hazard StatementClassification
Skin IrritationCategory 2
Serious Eye IrritationCategory 2A
Specific Target Organ ToxicityCategory 3 (Respiratory System)
Potential MutagenicitySome boronic acids are mutagenic

Required Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[1][3] Gloves should be inspected before use and disposed of if contaminated.[1][2]Prevents skin contact and irritation.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended when handling the solid form or if dust or aerosols may be generated.[1][4][5]Prevents inhalation of irritating and potentially harmful dust.
Protective Clothing A laboratory coat or other impervious clothing must be worn to prevent skin contact.[1][6]Provides a barrier against accidental spills and contamination.
Step-by-Step Handling Protocol

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Preparation and Weighing:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered.[7] Have all necessary equipment, including a waste container, readily accessible.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat or paper. Avoid creating dust. If dust is generated, ensure respiratory protection is in use.[8]

  • Transfer: Use a spatula to transfer the solid to the reaction vessel.

Dissolving:

  • Solvent Addition: In the fume hood, add the appropriate solvent to the vessel containing the boronic acid.

  • Mixing: Gently swirl or stir the mixture to dissolve the solid. If necessary, use a sonicator or apply gentle heating as specified by your experimental protocol, ensuring adequate ventilation.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9][10]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9][11][12] Remove contaminated clothing.[2] If irritation persists, seek medical advice.[12]
Eye Contact Immediately rinse the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9][11] Remove contact lenses if present and easy to do.[9][11][12] Seek immediate medical attention.[2][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Waste Collection:

  • Solid Waste: Collect any unused solid material and contaminated disposable items (e.g., gloves, weigh boats) in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing the boronic acid in a separate, compatible, and clearly labeled hazardous waste container. Indicate the solvent and approximate concentration.[1]

Disposal Procedure:

  • Do not discharge into sewers or waterways.[13]

  • The waste can be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[13]

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[1]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep Don PPE setup Prepare Fume Hood prep->setup gather Gather Materials setup->gather weigh Weigh Compound gather->weigh transfer Transfer to Vessel weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve solid_waste Collect Solid Waste dissolve->solid_waste liquid_waste Collect Liquid Waste dissolve->liquid_waste decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose decontaminate->dispose first_aid Administer First Aid spill Manage Spills

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.